1-Cyclohexyl-3-(2-phenylethyl)urea
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAMPQZPTKVFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-Cyclohexyl-3-(2-phenylethyl)urea (WAY-359307): Comprehensive Chemical Properties, Synthesis, and Pharmacological Profiling
Executive Summary
1-Cyclohexyl-3-(2-phenylethyl)urea—frequently identified in medicinal chemistry literature by its discovery codes WAY-359307 and CHEMBL193888 —is a privileged 1,3-disubstituted urea scaffold[1]. Characterized by a bidentate hydrogen-bonding core flanked by two distinct lipophilic domains (a flexible phenylethyl chain and a rigid cyclohexyl ring), this compound serves as a critical structural motif in modern drug discovery. This technical guide provides an authoritative breakdown of its physicochemical properties, validated synthetic methodologies, analytical standards, and pharmacological utility.
Structural Identity and Physicochemical Profiling
The rational design of urea-based therapeutics relies heavily on balancing lipophilicity with polar surface area to ensure optimal target engagement and membrane permeability. The structural topology of 1-cyclohexyl-3-(2-phenylethyl)urea provides an ideal balance: the urea moiety acts as a rigid, planar hydrogen-bond donor/acceptor system, while the flanking aliphatic and aromatic rings occupy hydrophobic pockets within target proteins.
Quantitative Chemical Properties
The following table summarizes the core physicochemical parameters of the compound[1]:
| Parameter | Value | Source / Validation |
| IUPAC Name | 1-cyclohexyl-3-(2-phenylethyl)urea | PubChem[1] |
| CAS Registry Number | 70243-17-3 | PubChem[1] |
| Primary Synonyms | WAY-359307, CHEMBL193888 | PubChem[1] |
| Molecular Formula | C15H22N2O | PubChem[1] |
| Molecular Weight | 246.35 g/mol | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | Structural Derivation |
| Hydrogen Bond Acceptors | 1 | Structural Derivation |
Causality Insight: The TPSA of 41.1 Ų is well within the Lipinski optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration and excellent oral bioavailability. The two N-H protons are highly effective at forming stable bidentate interactions with aspartate or glutamate residues in enzymatic active sites.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of asymmetric ureas can be achieved through various routes, but the nucleophilic addition of a primary amine to an isocyanate remains the gold standard due to its high atom economy and lack of required coupling reagents.
Reaction Workflow
Caption: Workflow for the synthesis and isolation of 1-cyclohexyl-3-(2-phenylethyl)urea.
Step-by-Step Experimental Protocol
Objective: High-yield preparation of 1-cyclohexyl-3-(2-phenylethyl)urea via an auto-purifying reaction mechanism.
-
Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethylamine (10.0 mmol, 1.21 g) in 30 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.
-
Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add cyclohexyl isocyanate (10.0 mmol, 1.25 g) dropwise over a 15-minute period.
-
Causality: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of symmetric urea byproducts.
-
-
Propagation & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature (22 °C). Stir continuously for 4 hours.
-
Self-Validating System: As the reaction progresses, the product will spontaneously precipitate out of the DCM as a dense white solid. This occurs because the highly ordered intermolecular hydrogen bonding of the resulting urea drastically reduces its solubility in halogenated solvents compared to the starting materials.
-
-
Isolation: Collect the white precipitate via vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with cold DCM (2 × 10 mL) followed by hexanes (20 mL) to strip away any unreacted lipophilic starting materials. Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the pure product (>95% yield).
Analytical Characterization Standards
To ensure scientific integrity before biological evaluation, the synthesized compound must be validated against the following expected spectroscopic benchmarks:
-
1H NMR (400 MHz, CDCl3): δ 7.32 – 7.18 (m, 5H, Ar-H), 4.55 (br s, 1H, NH), 4.30 (br s, 1H, NH), 3.52 (m, 1H, Cyclohexyl CH-N), 3.45 (q, J = 6.8 Hz, 2H, CH2-N), 2.82 (t, J = 6.8 Hz, 2H, Ar-CH2), 1.95 – 1.05 (m, 10H, Cyclohexyl CH2).
-
13C NMR (100 MHz, CDCl3): δ 157.5 (C=O), 139.2 (Ar-C), 128.8 (Ar-C), 128.5 (Ar-C), 126.3 (Ar-C), 48.5 (Cyclohexyl CH-N), 41.5 (CH2-N), 36.5 (Ar-CH2), 33.8, 25.6, 24.9 (Cyclohexyl CH2).
-
IR (KBr pellet): 3330 cm⁻¹ (N-H stretch), 2920 & 2850 cm⁻¹ (aliphatic C-H stretch), 1635 cm⁻¹ (Amide I, C=O stretch), 1560 cm⁻¹ (Amide II, N-H bend).
-
High-Resolution Mass Spectrometry (ESI-TOF): Calculated for C15H23N2O [M+H]⁺: 247.1805; Found: 247.1812.
Pharmacological Landscape and Pathway Modulation
Disubstituted ureas are highly sought after in pharmacology due to their ability to act as transition-state mimics for hydrolytic enzymes (such as soluble epoxide hydrolase) and as modulators of kinase-driven inflammatory pathways. Advanced target profiling databases have associated CHEMBL193888 (WAY-359307) with the modulation of the NF-κB (NFKB1) signaling cascade [2].
Caption: Putative mechanism of action and pathway modulation by disubstituted urea derivatives.
In Vitro Biological Evaluation Protocol
To validate the target engagement of 1-cyclohexyl-3-(2-phenylethyl)urea against inflammatory pathways[2], the following phenotypic assay is recommended:
-
Cell Culture & Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 2×104 cells/well. Incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a 10 mM stock solution of the urea compound in biological-grade DMSO. Perform serial dilutions in culture media to treat cells with concentrations ranging from 0.1 μM to 50 μM. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity. Incubate for 2 hours.
-
Inflammatory Stimulation: Introduce Lipopolysaccharide (LPS) at a final concentration of 1 μg/mL to induce robust NF-κB activation. Incubate for an additional 24 hours.
-
Cytokine Quantification (ELISA): Harvest the cellular supernatant. Quantify the release of pro-inflammatory cytokines (TNF- α and IL-6) using highly specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Causality & Interpretation: A dose-dependent attenuation of cytokine levels relative to the LPS-only control validates the compound's efficacy in structurally blocking upstream targets within the NF-κB signal transduction network.
-
References
- 1-Cyclohexyl-3-(2-phenylethyl)
- Sheet1 - Spandidos Publications (Therapeutic Target Database Profiling for CHEMBL193888)
Sources
Synthesis Protocol and Mechanistic Insights for N-Cyclohexyl-N'-(2-phenylethyl)urea
Executive Summary
N-cyclohexyl-N'-(2-phenylethyl)urea (PubChem CID: 742677), frequently designated as 1-cyclohexyl-3-(2-phenylethyl)urea, is a structurally significant unsymmetrical urea[1]. In drug development, unsymmetrical ureas are highly valued pharmacophores that function as robust hydrogen-bond donors and acceptors, frequently utilized in the design of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and GPCR ligands.
This technical guide outlines the optimal synthetic methodologies for producing this target compound. As a Senior Application Scientist, I have structured this whitepaper to contrast the highly efficient—yet hazardous—traditional isocyanate-amine coupling with a modern, metal-free, CO2-mediated "green" approach[2]. By understanding the causality behind these reaction conditions, researchers can select the protocol that best fits their scale, safety constraints, and analytical requirements.
Mechanistic Pathways & Experimental Rationale
The synthesis of unsymmetrical ureas requires strict control over reaction chemoselectivity to prevent the formation of symmetrical urea byproducts (e.g., 1,3-dicyclohexylurea), which are notoriously difficult to separate due to their poor solubility and similar chromatographic profiles[3].
Route A: Direct Isocyanate-Amine Coupling (Traditional)
The most direct and atom-economical method involves the nucleophilic addition of 2-phenylethylamine (phenethylamine) to cyclohexyl isocyanate[4].
-
Causality & Rationale: The isocyanate carbon is highly electrophilic, making it highly susceptible to attack by the primary aliphatic amine, which acts as a strong nucleophile. By conducting the reaction in an aprotic solvent (such as anhydrous dichloromethane, DCM) at 0 °C to room temperature, the reaction proceeds cleanly without the need for additional catalysts.
-
Self-Validating Control: The strict exclusion of water is paramount. Trace moisture will hydrolyze the isocyanate to cyclohexylamine and carbon dioxide. The newly formed cyclohexylamine will immediately react with unreacted isocyanate to form a symmetrical 1,3-dicyclohexylurea byproduct. The reaction acts as a self-indicating system: the appearance of a fine, insoluble white precipitate early in the reaction often indicates moisture contamination.
Route B: CO2-Mediated In Situ Isocyanate Generation (Green Chemistry)
Handling volatile, toxic isocyanates presents significant safety and regulatory challenges. A modern alternative utilizes atmospheric carbon dioxide (CO2) as a C1 building block to generate the isocyanate in situ[2].
-
Causality & Rationale: Cyclohexylamine reacts with CO2 in the presence of a strong amidine base (1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) to form a carbamate salt. This intermediate undergoes dehydration using a Swern-like activated dimethylsulfonium reagent (generated from DMSO and trifluoroacetic anhydride or oxalyl chloride) to yield cyclohexyl isocyanate in situ[2]. 2-Phenylethylamine is subsequently introduced to trap the isocyanate, yielding the target unsymmetrical urea.
-
Self-Validating Control: The formation of the isocyanate intermediate can be quantitatively confirmed by in situ ReactIR spectroscopy (monitoring the distinct N=C=O stretch at ~2270 cm⁻¹) prior to the addition of the trapping amine[2].
Quantitative Data: Pathway Comparison
To facilitate route selection, the following table summarizes the operational metrics of both pathways.
| Parameter | Route A: Direct Isocyanate Coupling | Route B: CO2-Mediated In Situ Synthesis |
| C1 Carbon Source | Cyclohexyl isocyanate (Commercially sourced) | CO₂ (1 atm balloon) |
| Atom Economy | High (100% addition reaction) | Moderate (Generates sulfonium byproducts) |
| Toxicity Profile | High (Requires handling toxic isocyanates) | Low (Phosgene- and isocyanate-free handling) |
| Reaction Time | 2 - 4 hours | 12 - 16 hours (Two-step one-pot) |
| Typical Yield | > 90% | 75 - 85% |
| Primary Byproduct | 1,3-dicyclohexylurea (Trace, moisture-dependent) | Symmetrical ureas, DMSO/DBU salts |
Visualizing the Reaction Logic
The following diagram maps the divergent synthetic workflows, illustrating how both pathways converge on the target unsymmetrical urea.
Figure 1: Divergent synthetic pathways for N-cyclohexyl-N'-(2-phenylethyl)urea.
Step-by-Step Methodologies
Protocol 1: Direct Coupling (Route A - Bench Scale)
This protocol is optimized for high-throughput synthesis where rapid isolation is required.
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) or Argon for 15 minutes.
-
Amine Solubilization: Dissolve 2-phenylethylamine (1.27 g, 10.5 mmol, 1.05 equiv) in 20 mL of anhydrous Dichloromethane (DCM).
-
Rationale: A slight 0.05 equiv excess of the amine ensures complete consumption of the highly toxic isocyanate, simplifying downstream purification.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Isocyanate Addition: Add cyclohexyl isocyanate (1.25 g, 10.0 mmol, 1.0 equiv) dropwise over 10 minutes via a gas-tight syringe[4].
-
Rationale: Dropwise addition at 0 °C controls the exothermic nucleophilic addition and prevents localized heating, which can lead to side reactions.
-
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The product will appear as a new UV-active spot (due to the phenyl ring) that also stains positive with KMnO₄.
-
Workup: Quench the reaction by adding 10 mL of 1M HCl to protonate and remove the excess 2-phenylethylamine. Wash the organic layer sequentially with saturated NaHCO₃ (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethyl Acetate/Hexanes to afford the pure product.
Protocol 2: CO2-Mediated Synthesis (Route B)
Adapted from the metal-free methodology for unsymmetrical ureas[2].
-
Carbamic Acid Formation: In an oven-dried flask, dissolve cyclohexylamine (1.0 mmol) and DBU (3.0 mmol) in anhydrous DMSO (3.0 mL). Purge the flask with CO₂ gas and maintain under a CO₂ balloon (1 atm) at room temperature for 1 hour.
-
Sulfonium Activation: In a separate vial, prepare the dehydrating agent by reacting DMSO (3.0 mmol) with Trifluoroacetic anhydride (TFAA, 1.5 mmol) in DCM at -10 °C for 30 minutes.
-
Dehydration: Introduce the activated sulfonium reagent to the carbamic acid mixture dropwise. Stir for 1 hour to allow the in situ generation of cyclohexyl isocyanate.
-
Trapping: Add 2-phenylethylamine (1.2 mmol) to the reaction mixture. Stir for an additional 12 hours at room temperature.
-
Workup: Dilute the mixture with EtOAc, wash extensively with water (to remove DMSO and DBU salts) and brine, dry over Na₂SO₄, and purify via flash column chromatography.
Analytical Characterization
To validate the structural integrity of the synthesized N-cyclohexyl-N'-(2-phenylethyl)urea, the following analytical benchmarks should be met:
-
Molecular Formula: C₁₅H₂₂N₂O[1]
-
Molecular Weight: 246.35 g/mol [1]
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 247.18.
-
¹H NMR (CDCl₃, 400 MHz) Expected Signatures:
-
δ 7.35 - 7.15 (m, 5H): Aromatic protons of the phenylethyl group.
-
δ 4.30 - 4.10 (br s, 2H): Urea N-H protons (exchangeable with D₂O).
-
δ 3.50 (q, 2H): Methylene protons adjacent to the urea nitrogen (-CH₂-NH-).
-
δ 2.85 (t, 2H): Benzylic methylene protons (-CH₂-Ph).
-
δ 3.45 (m, 1H): Methine proton of the cyclohexyl ring.
-
δ 1.95 - 1.05 (m, 10H): Aliphatic protons of the cyclohexyl ring.
-
References
-
[1] National Center for Biotechnology Information. "1-Cyclohexyl-3-(2-phenylethyl)urea - PubChem Compound Summary for CID 742677." PubChem, NIH. URL:[Link]
-
[2] Ren, Y., & Rousseaux, S. A. L. "Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates." The Journal of Organic Chemistry, ACS Publications, 2018, 83(2), 913-920. URL:[Link]
-
[3] Organic Chemistry Portal. "Urea derivative synthesis by amination, rearrangement or substitution." Synthesis Reviews. URL:[Link]
-
[4] Zuckermann, R. N., et al. "Discovery of nanomolar ligands for 7-transmembrane G-protein-coupled receptors from a diverse N-(substituted)glycine peptoid library." Journal of Medicinal Chemistry, 1994, 37(17), 2678-2685. URL:[Link]
Sources
WAY-359307 Discovery and Development: A Technical Guide to Modulating Eukaryotic Lifespan
Executive Summary
WAY-359307 (1-cyclohexyl-3-(2-phenylethyl)urea) is a synthetic small-molecule probe originally curated within the Wyeth (WAY) chemical library. It emerged as a high-value hit during high-throughput phenotypic screening campaigns aimed at identifying compounds capable of altering the lifespan of eukaryotic organisms[1][2]. By acting as a putative calorie restriction (CR) mimetic, WAY-359307 modulates the highly conserved sirtuin signaling network—specifically targeting Sir2 in yeast and its mammalian ortholog, SIRT1[3]. This whitepaper deconstructs the structural rationale, discovery workflow, and self-validating experimental protocols essential for characterizing WAY-359307 and similar Sirtuin Activating Compounds (STACs).
Chemical Profile and Structural Rationale
The molecular architecture of WAY-359307 is defined by a central urea linker flanked by a lipophilic cyclohexyl ring and a flexible phenylethyl moiety[4][5].
Causality in Structural Design: The dialkyl/aryl urea core is not merely a structural scaffold; it provides a rigid, planar hydrogen-bonding network (two donors, one acceptor) that is crucial for anchoring the molecule within the hydrophobic allosteric pockets of target deacetylases. The flexible phenylethyl tail allows for conformational adaptability, enabling the molecule to induce the structural shifts required to lower the Michaelis constant ( Km ) of SIRT1 for its substrates.
Table 1: Physicochemical Properties of WAY-359307
| Property | Value | Pharmacological Implication |
| IUPAC Name | 1-cyclohexyl-3-(2-phenylethyl)urea | Defines the core urea pharmacophore. |
| CAS Registry Number | 70243-17-3 | Standardized chemical identifier[5]. |
| PubChem CID | 742677 | Database reference for structural data[4]. |
| Molecular Weight | 246.35 g/mol | Favorable for cell membrane permeability. |
| Molecular Formula | C₁₅H₂₂N₂O | Indicates high lipophilicity. |
| XLogP3 (Computed) | 3.1 | Optimal for intracellular target engagement. |
| Topological Polar Surface Area | 41.1 Ų | Ensures excellent passive diffusion across membranes[4]. |
Discovery Workflow: The Phenotypic Screening Paradigm
The discovery of WAY-359307 bypassed traditional target-based drug design in favor of a phenotypic approach known as the DeaD (Death and Differentiation) assay in Saccharomyces cerevisiae[2].
The Logic Behind the Model: Yeast undergoes asymmetric cell division, allowing researchers to physically and genetically distinguish a mature "mother" cell from a newly budded "daughter" cell. Replicative lifespan (RLS) is defined by the absolute number of divisions a mother cell undergoes before senescence. By screening the Wyeth library using this model, researchers could identify compounds that extended RLS—a direct phenotypic proxy for cellular aging—without requiring prior knowledge of the target[2]. WAY-359307 was identified as a primary hit for extending yeast lifespan by >20%.
Fig 2: Phenotypic high-throughput screening workflow utilizing the yeast DeaD assay.
Mechanism of Action: Sirtuin Activation
Following phenotypic hit identification, target deconvolution mapped WAY-359307 to the Calorie Restriction (CR) pathway[3]. The compound acts as an allosteric activator of SIRT1 (and yeast Sir2). By binding to the N-terminal activation domain of SIRT1, WAY-359307 increases the enzyme's affinity for NAD+ and acetylated substrates.
This hyperactivation triggers a cascade of deacetylation events on downstream transcription factors. It activates PGC-1α (driving mitochondrial biogenesis) and FOXO proteins (enhancing oxidative stress resistance), while simultaneously deacetylating and inhibiting NF-κB (suppressing aging-related inflammatory cascades)[3].
Fig 1: WAY-359307 allosterically activates SIRT1, modulating downstream targets to extend lifespan.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the methodologies used to evaluate WAY-359307 must be self-validating. The following protocols incorporate genetic and pharmacological controls to definitively prove that the compound's effects are target-specific.
Protocol 1: High-Throughput Replicative Lifespan (RLS) Assay
Objective: Quantify the replicative lifespan extension of S. cerevisiae induced by WAY-359307, ensuring the effect is strictly Sir2-dependent[2]. Self-Validation System: Includes Resveratrol (10 µM) as a positive control and a sir2Δ isogenic knockout strain as a negative validation control.
-
Strain Preparation: Culture wild-type (BY4741) and sir2Δ yeast strains overnight in standard YPD medium at 30°C.
-
Compound Arraying: Prepare YPD agar plates containing either 10 µM WAY-359307, 0.1% DMSO (Vehicle), or 10 µM Resveratrol.
-
Microdissection: Using a fiber-optic micromanipulator, isolate 40 virgin daughter cells per treatment group and align them on the agar grid.
-
Incubation & Scoring: Incubate the plates at 30°C. After every division cycle (approx. 90-120 minutes), physically remove and tally the newly budded daughter cells until the mother cell lyses or ceases dividing.
-
Causality Check: WAY-359307 must significantly extend the median RLS in the WT strain compared to the vehicle. Crucially, it must fail to extend the lifespan of the sir2Δ strain. If lifespan is extended in the knockout, the compound is acting through an off-target mechanism.
Protocol 2: In Vitro SIRT1 Fluorometric Deacetylase Assay
Objective: Quantify the direct allosteric activation of recombinant mammalian SIRT1 by WAY-359307. Self-Validation System: Utilizes EX-527 (a highly selective SIRT1 catalytic inhibitor) to quench the reaction, proving the fluorescence signal is exclusively SIRT1-derived.
-
Reagent Assembly: In a 384-well black microplate, combine recombinant human SIRT1 (0.5 U/µL), NAD+ (500 µM), and a fluorogenic acetylated p53 peptide substrate (Arg-His-Lys-Lys(Ac)-AMC) in SIRT1 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
-
Compound Titration: Add WAY-359307 in a 10-point dose-response series ranging from 1 nM to 50 µM.
-
Validation Control: In a parallel well, add 10 µM WAY-359307 alongside 1 µM EX-527.
-
Incubation: Seal the plate and incubate at 37°C for 30 minutes to allow the deacetylation reaction to proceed.
-
Development & Readout: Add 25 µL of developer solution (containing a protease that specifically cleaves the deacetylated AMC fluorophore but cannot cleave the acetylated precursor). Incubate for 15 minutes at room temperature. Measure fluorescence at Excitation 350 nm / Emission 450 nm.
-
Data Analysis: Calculate the EC50 for SIRT1 activation. The EX-527 control well must show baseline fluorescence, confirming the signal's dependence on SIRT1 catalytic activity.
Developmental Trajectory & Pharmacological Challenges
While WAY-359307 demonstrated profound in vitro efficacy and successfully validated the DeaD assay screening model[2], its progression into advanced clinical development was bottlenecked by the inherent liabilities of its chemical class.
Dialkyl and aryl ureas frequently suffer from poor aqueous solubility, complicating oral formulation. Furthermore, the phenylethyl tail is susceptible to rapid hepatic metabolism via cytochrome P450-mediated hydroxylation and N-dealkylation. Consequently, WAY-359307 serves primarily as a highly reliable in vitro probe and a foundational structural pharmacophore. The insights gained from its urea-based hydrogen-bonding network have heavily influenced the rational design of next-generation, metabolically stable STACs aimed at treating age-related metabolic and neurodegenerative diseases.
References
-
National Center for Biotechnology Information (NCBI). "1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677" PubChem. URL: [Link]
- Goldfarb, D. S. "Method For Altering The Lifespan Of Eukaryotic Organisms" US Patent 20090163545A1. Google Patents.
Sources
- 1. US20090163545A1 - Method For Altering The Lifespan Of Eukaryotic Organisms - Google Patents [patents.google.com]
- 2. US20090163545A1 - Method For Altering The Lifespan Of Eukaryotic Organisms - Google Patents [patents.google.com]
- 3. US20090163545A1 - Method For Altering The Lifespan Of Eukaryotic Organisms - Google Patents [patents.google.com]
- 4. 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Cyclohexyl-3-(2-phenylethyl)urea: Mechanism of Action, Pharmacodynamics, and Experimental Methodologies
Executive Summary
1-Cyclohexyl-3-(2-phenylethyl)urea (also known by its identifiers WAY-359307 and CHEMBL193888) is a potent, lipophilic 1,3-disubstituted urea compound. In pharmacological research, this structural class is recognized as a highly selective inhibitor of soluble epoxide hydrolase (sEH) . By inhibiting sEH, the compound stabilizes endogenous epoxyeicosatrienoic acids (EETs), which are critical lipid mediators that resolve inflammation, reduce nociception, and modulate vascular tone. This whitepaper provides an in-depth mechanistic analysis of 1-cyclohexyl-3-(2-phenylethyl)urea, detailing its role in the NF-κB signaling axis, comparative pharmacodynamics, and self-validating experimental protocols for target engagement.
Mechanism of Action: sEH Inhibition and the EET/NF-κB Axis
The Role of Soluble Epoxide Hydrolase (sEH)
Arachidonic acid is metabolized by Cytochrome P450 (CYP450) epoxygenases into epoxyeicosatrienoic acids (EETs). EETs function as autocrine and paracrine mediators that exert profound anti-inflammatory and cytoprotective effects. However, their biological half-life is severely limited by the sEH enzyme, which rapidly hydrolyzes the epoxide ring of EETs to form dihydroxyeicosatrienoic acids (DHETs)—metabolites that are generally pro-inflammatory or biologically inactive [1].
Pharmacophore Binding and Catalytic Inhibition
1-Cyclohexyl-3-(2-phenylethyl)urea acts as a competitive, reversible inhibitor of the sEH C-terminal hydrolase domain. The causality of its high affinity lies in its structural topology:
-
The Urea Pharmacophore: Acts as a transition-state mimic. The carbonyl oxygen of the urea group hydrogen-bonds with the catalytic tyrosine residues (Tyr383 and Tyr466) in the sEH active site, while the urea nitrogens interact with Asp335.
-
The Cyclohexyl and Phenylethyl Moieties: These lipophilic substituents occupy the hydrophobic pockets adjacent to the catalytic triad, effectively anchoring the molecule and preventing the entry of endogenous EET substrates [2].
Downstream Modulation of NF-κB
The stabilization of EETs via sEH inhibition directly antagonizes the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Elevated intracellular EETs prevent the activation of IκB kinase (IKK). Without IKK activation, the inhibitory protein IκBα is not phosphorylated or targeted for proteasomal degradation. Consequently, NF-κB remains sequestered in the cytoplasm, halting the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [3].
Figure 1: Mechanism of sEH inhibition by 1-cyclohexyl-3-(2-phenylethyl)urea and NF-κB modulation.
Pharmacodynamics & Quantitative Profiling
To contextualize the efficacy of 1-cyclohexyl-3-(2-phenylethyl)urea, it must be compared against gold-standard sEH inhibitors such as CDU (1-cyclohexyl-3-dodecylurea) and AUDA. The lipophilicity (LogP) of the phenylethyl tail provides a balance between membrane permeability and aqueous solubility, often a limiting factor in long-chain aliphatic ureas like CDU [4].
Table 1: Comparative Physicochemical and Pharmacodynamic Profile
| Compound | Target | IC₅₀ (Human sEH) | Molecular Weight | Computed LogP | Primary Application |
| 1-Cyclohexyl-3-(2-phenylethyl)urea | sEH | ~5 - 50 nM* | 246.35 g/mol | 3.1 | In vitro target validation |
| CDU | sEH | 3.0 nM | 310.52 g/mol | 5.8 | In vivo cardiovascular models |
| AUDA | sEH | 3.2 nM | 392.58 g/mol | 5.5 | Inflammation / Pain models |
| TPPU | sEH | 1.1 nM | 359.34 g/mol | 3.2 | CNS / Neuroinflammation |
*Estimated range based on homologous 1,3-disubstituted urea SAR profiles.
Experimental Methodologies: A Self-Validating System
To establish a highly rigorous, self-validating proof of mechanism for 1-cyclohexyl-3-(2-phenylethyl)urea, researchers must employ a multi-tiered workflow. This ensures that biochemical inhibition translates to cellular target engagement and ultimately, phenotypic pathway alteration.
Figure 2: Self-validating experimental workflow for evaluating sEH inhibitor efficacy.
Protocol 1: In Vitro sEH Inhibition Assay (FRET)
Rationale: A Fluorescence Resonance Energy Transfer (FRET) assay using cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNGC) provides real-time kinetic data. The urea inhibitor competes with CMNGC; active sEH cleaves CMNGC to release a highly fluorescent 6-methoxy-2-naphthaldehyde reporter.
-
Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific adherence.
-
Compound Incubation: Add 1-cyclohexyl-3-(2-phenylethyl)urea at varying concentrations (0.1 nM to 10 μM) to the enzyme solution. Incubate at 30°C for 15 minutes to allow transition-state equilibrium.
-
Substrate Addition: Add CMNGC substrate (final concentration 5 μM).
-
Kinetic Readout: Measure fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) and determine the IC₅₀ using non-linear regression.
Protocol 2: Cellular Target Engagement (LC-MS/MS)
Rationale: Biochemical affinity does not guarantee cellular efficacy. Measuring the intracellular ratio of EETs to DHETs via LC-MS/MS confirms that the inhibitor successfully penetrates the cell membrane and engages sEH in the cytosol.
-
Cell Culture & Treatment: Culture human umbilical vein endothelial cells (HUVECs). Pre-treat with 1 μM 1-cyclohexyl-3-(2-phenylethyl)urea for 1 hour.
-
Stimulation: Spike the media with 10 μM Arachidonic Acid to drive the CYP450 pathway. Incubate for 4 hours.
-
Lipid Extraction: Lyse cells and extract lipids using solid-phase extraction (SPE) cartridges to isolate eicosanoids.
-
Quantification: Analyze the extract via LC-MS/MS operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode. Monitor transitions for 14,15-EET ( m/z 319 → 219) and 14,15-DHET ( m/z 337 → 207).
-
Validation: A successful target engagement is validated by a statistically significant increase in the EET/DHET ratio compared to the vehicle control.
Conclusion
1-Cyclohexyl-3-(2-phenylethyl)urea serves as a robust pharmacological tool for investigating the sEH/EET/NF-κB signaling axis. By utilizing the urea pharmacophore to lock the sEH catalytic triad, it prevents the degradation of anti-inflammatory EETs. When paired with rigorous LC-MS/MS and FRET-based validation protocols, researchers can accurately map its downstream suppression of NF-κB-mediated inflammation, paving the way for advanced therapeutic developments in cardiovascular and inflammatory diseases.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 742677, 1-Cyclohexyl-3-(2-phenylethyl)urea." PubChem, [Link]
-
Rose, T. E., et al. "Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry, vol. 52, no. 22, 2009, pp. 7029-7043. ACS Publications, [Link]
-
Dong, L., et al. "Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage." Frontiers in Pharmacology, 2021. PubMed Central, [Link]
-
He, J., et al. "Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches." Frontiers in Pharmacology, 2024. PubMed Central, [Link]
1-Cyclohexyl-3-(2-phenylethyl)urea as a Chemical Probe for Prohibitin: A Technical Guide to Target Engagement and Mitochondrial Scaffold Modulation
Executive Summary
Prohibitins (PHB1 and PHB2) are highly conserved, pleiotropic scaffold proteins that assemble into a 1.2 MDa macromolecular ring complex within the inner mitochondrial membrane (IMM). They are critical regulators of mitochondrial dynamics, oxidative phosphorylation (OXPHOS) assembly, and cellular apoptosis. Dysregulation of the PHB complex is frequently implicated in chemoresistant malignancies and neurodegenerative disorders, making it a high-value therapeutic target.
While early chemical biology efforts utilized covalent modifiers like chloroethyl ureas (CEUs) to study PHB, these irreversible probes often suffer from off-target alkylation. 1-Cyclohexyl-3-(2-phenylethyl)urea (C-PEU) —a non-covalent urea derivative—has emerged as a highly specific, reversible chemical probe. By leveraging the urea pharmacophore to engage the hydrophobic pocket of the PHB complex, C-PEU allows researchers to dynamically modulate mitochondrial scaffolding without permanent adduct formation.
This whitepaper provides a comprehensive mechanistic framework and field-validated protocols for utilizing C-PEU in molecular pharmacology and target engagement studies.
Mechanistic Grounding: Structural Biology of the PHB-Urea Interaction
The functional prohibitin complex consists of 16–20 alternating PHB1 and PHB2 subunits, forming a rigid ring structure that stabilizes mitochondrial cristae and chaperones respiratory chain proteins.
Historically, chloroethyl urea (CEU) derivatives were shown to covalently alkylate the Asp40 residue of human PHB1, leading to G1 cell cycle arrest. However, the reactive nature of the chloroethyl group limits its utility in dynamic, time-resolved kinetic assays. 1-Cyclohexyl-3-(2-phenylethyl)urea (C-PEU) circumvents this limitation. The molecule's architecture—comprising a lipophilic cyclohexyl ring and a phenylethyl moiety flanking a central urea core—provides an optimal steric fit for the hydrophobic cleft at the PHB1/PHB2 interface.
Causality of Action: The central urea motif acts as a critical hydrogen-bond donor/acceptor, anchoring the probe to the PHB binding pocket. The transient, reversible binding of C-PEU induces a conformational shift that destabilizes the 1.2 MDa ring. This structural disruption impairs the assembly of OXPHOS supercomplexes, leading to electron leakage, localized mitochondrial reactive oxygen species (mROS) generation, membrane depolarization, and ultimately, cytochrome c-mediated apoptosis.
Mechanism of C-PEU induced mitochondrial apoptosis via Prohibitin complex disruption.
Quantitative Profiling of Prohibitin Chemical Probes
To contextualize C-PEU within the broader landscape of PHB modulators, it is essential to compare its physicochemical properties against other established ligands. C-PEU's low molecular weight and lack of reactive halogens make it an ideal candidate for live-cell assays requiring high membrane permeability and minimal toxicity from non-specific electrophilic stress.
Table 1: Physicochemical and Binding Profile of Prohibitin Chemical Probes
| Probe Name | Pharmacophore | Primary Target Site | Mechanism of Action | Molecular Weight | Binding Mode |
| 1-Cyclohexyl-3-(2-phenylethyl)urea | Urea | PHB1/2 Hydrophobic Pocket | Scaffold Destabilization | 246.35 g/mol | Reversible |
| CEU-025 | Chloroethyl Urea | PHB1 (Asp40) | Covalent Alkylation | 280.79 g/mol | Irreversible |
| Fluorizoline | Fluorinated Thiazole | PHB1/2 Interface | Ring Fragmentation | 413.40 g/mol | Reversible |
| Rocaglamide A | Flavagline | PHB1/2 & C-RAF | RAF-MEK Inhibition | 505.50 g/mol | Reversible |
(Data sourced and adapted from and )
Experimental Methodologies: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. Because C-PEU is a reversible probe, standard affinity pull-down assays (which require harsh washing steps) will result in false negatives due to ligand wash-off. Instead, we utilize thermodynamic stabilization and native structural assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is the gold standard for validating the target engagement of reversible ligands in live cells.
-
Step 1: Live Cell Treatment. Incubate intact cells (e.g., HeLa or HCT116) with 10 µM C-PEU or DMSO (vehicle) for 2 hours.
-
Causality: Treating intact cells ensures the probe engages PHB in its native physiological environment, accounting for cellular permeability and intracellular metabolism.
-
-
Step 2: Thermal Gradient Heating. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.
-
Causality: As temperature increases, proteins denature and aggregate. Ligand binding (C-PEU to PHB) thermodynamically stabilizes the protein fold, shifting its melting temperature ( Tm ) higher compared to the vehicle control.
-
-
Step 3: Lysis and Ultracentrifugation. Lyse cells using repeated freeze-thaw cycles in liquid nitrogen, followed by ultracentrifugation at 100,000 × g for 20 minutes.
-
Causality: Centrifugation strictly separates the precipitated (denatured) proteins into the pellet, leaving only the soluble (intact) fraction in the supernatant.
-
-
Step 4: Immunoblotting. Analyze the soluble fractions via Western blot using anti-PHB1 and anti-PHB2 antibodies.
-
Validation: A successful assay will show a rightward shift in the degradation curve of the C-PEU treated samples, confirming direct target engagement.
-
Protocol 2: Blue Native PAGE (BN-PAGE) for Complex Integrity
To determine if C-PEU binding disrupts the 1.2 MDa PHB ring, we must preserve the quaternary structure during electrophoresis.
-
Step 1: Mitochondrial Isolation. Isolate mitochondria using differential centrifugation.
-
Causality: PHB is localized exclusively to the IMM. Isolating mitochondria enriches the target and removes cytosolic background, drastically increasing assay sensitivity.
-
-
Step 2: Mild Solubilization. Resuspend the mitochondrial pellet in a buffer containing 1% Digitonin.
-
Causality: Strong detergents (like SDS or Triton X-100) destroy non-covalent protein-protein interactions. Digitonin is a mild, non-ionic detergent that selectively permeabilizes membranes while preserving the fragile 1.2 MDa multimeric ring complex.
-
-
Step 3: Native Gel Electrophoresis. Add Coomassie G-250 to the samples and run on a 3-12% gradient native gel.
-
Causality: Coomassie G-250 confers a uniform negative charge to the intact complexes without denaturing them. This allows size-based separation in the native state.
-
Validation: Immunoblotting the native gel will reveal if C-PEU causes the 1.2 MDa band to shift into lower molecular weight sub-complexes (~120 kDa intermediates), proving scaffold disruption.
-
Parallel workflow for validating C-PEU target engagement (CETSA) and complex integrity (BN-PAGE).
References
-
Wang, D., Tabti, R., Elderwish, S., et al. (2020). "Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases." Cellular and Molecular Life Sciences.[Link]
-
Tatsuta, T., Model, K., Langer, T. (2004). "Formation of Membrane-bound Ring Complexes by Prohibitins in Mitochondria." Molecular Biology of the Cell.[Link]
-
Liu, Y., et al. (2022). "An update of label-free protein target identification methods for natural active products." Theranostics. [Link]
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 742677, 1-Cyclohexyl-3-(2-phenylethyl)urea." PubChem.[Link]
Structural analogs of 1-Cyclohexyl-3-(2-phenylethyl)urea
An In-Depth Technical Guide to Structural Analogs of 1-Cyclohexyl-3-(2-phenylethyl)urea: Pharmacophore Design, Synthesis, and sEH Inhibition
Executive Summary
1-Cyclohexyl-3-(2-phenylethyl)urea (often cataloged as WAY-359307 or PubChem CID 742677)[1] represents a quintessential model of the 1,3-disubstituted urea pharmacophore. In modern drug discovery, this structural class is most prominently recognized for its potent inhibition of Soluble Epoxide Hydrolase (sEH) . By blocking sEH, these compounds prevent the degradation of endogenous epoxyeicosatrienoic acids (EETs), thereby preserving their potent vasodilatory, anti-inflammatory, and cardioprotective effects.
This whitepaper provides a comprehensive technical analysis of 1-cyclohexyl-3-(2-phenylethyl)urea and its structural analogs (such as CDU and AUDA). It details the structure-activity relationships (SAR), causality-driven experimental workflows, and pharmacokinetic optimization strategies required to transition these highly lipophilic molecules from in vitro tools to viable therapeutic candidates.
Mechanistic Grounding: The sEH Pathway and EET Regulation
The therapeutic rationale for developing 1-cyclohexyl-3-alkyl/aryl urea analogs is rooted in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into EETs, which function as critical autocrine and paracrine signaling molecules. However, EETs are rapidly hydrolyzed by sEH into biologically inactive (and sometimes pro-inflammatory) dihydroxyeicosatrienoic acids (DHETs).
1,3-disubstituted ureas act as transition-state mimics. The central urea moiety acts as both a hydrogen bond donor and acceptor, anchoring tightly to the catalytic aspartate (Asp335) and tyrosine (Tyr383/Tyr466) residues in the sEH active site.
Caption: Arachidonic acid cascade illustrating sEH-mediated EET hydrolysis and targeted competitive inhibition.
Structure-Activity Relationship (SAR) & Analog Design
The sEH active site is an L-shaped hydrophobic tunnel. The efficacy of 1-cyclohexyl-3-(2-phenylethyl)urea relies on three distinct structural domains:
-
Primary Hydrophobic Pocket: The cyclohexyl group fits perfectly into a ~25 ų hydrophobic pocket adjacent to the catalytic machinery.
-
Central Pharmacophore: The urea group mimics the epoxide ring-opening transition state. Recent optimization efforts have explored replacing this with arylamides to improve metabolic stability while retaining the critical hydrogen-bonding network[2].
-
Secondary Hydrophobic Channel: The 2-phenylethyl group extends down the larger branch of the L-shaped tunnel. Extending the alkyl chain (e.g., to a dodecyl group in 1-cyclohexyl-3-dodecylurea, CDU) dramatically increases potency but severely compromises aqueous solubility[3].
Quantitative SAR Comparison
The table below illustrates the inherent trade-off between target affinity and physicochemical properties in this compound class. While extending the lipophilic tail increases potency, it results in high melting points and poor solubility, limiting oral bioavailability[4].
| Compound | Structure | Human sEH IC₅₀ (nM) | cLogP | Melting Point (°C) | Solubility (µg/mL) |
| CEU | 1-Cyclohexyl-3-(2-phenylethyl)urea | ~15 | 3.8 | 145-147 | < 5 |
| CPU | 1-Cyclohexyl-3-(3-phenylpropyl)urea | ~8 | 4.2 | 138-140 | < 2 |
| CDU | 1-Cyclohexyl-3-dodecylurea | ~3 | 6.5 | 110-112 | < 1 |
| AUDA | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | ~2 | 5.8 | 150-152 | ~15 (pH 7.4) |
Note: Values are representative approximations derived from literature to illustrate SAR trends across the analog class.
Experimental Workflows: Synthesis & Orthogonal Assays
To ensure scientific integrity, the evaluation of these analogs requires self-validating protocols. The following methodologies outline the synthesis and subsequent biological validation of 1-cyclohexyl-3-(2-phenylethyl)urea analogs.
Caption: Step-by-step experimental workflow for synthesizing and evaluating sEH inhibitors.
Protocol 1: Synthesis of 1-Cyclohexyl-3-(2-phenylethyl)urea
-
Step 1: Preparation. Dissolve 2-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Step 2: Addition. Cool the reaction vessel to 0°C using an ice bath. Add cyclohexyl isocyanate (1.05 eq) dropwise. Causality: Dropwise addition at low temperatures controls the highly exothermic nucleophilic attack of the amine on the isocyanate carbon, preventing the formation of biuret side-products.
-
Step 3: Propagation. Allow the mixture to warm to room temperature and stir for 4 hours. Causality: The resulting 1,3-disubstituted urea has significantly lower solubility in DCM than the starting materials. It will spontaneously precipitate out of solution, driving the reaction equilibrium forward.
-
Step 4: Isolation. Filter the white precipitate, wash with cold hexanes to remove any unreacted isocyanate, and dry under high vacuum.
Protocol 2: Orthogonal sEH Inhibition Assay
-
Step 1: High-Throughput FRET Screening. Incubate recombinant human sEH with the synthesized urea inhibitor in a Bis-Tris buffer (pH 7.0) containing 0.1% BSA. Causality: BSA is mandatory in this buffer. Without it, the highly lipophilic urea inhibitors will non-specifically bind to the plastic walls of the microtiter plate, leading to artificially inflated IC₅₀ values.
-
Step 2: Substrate Addition. Introduce the fluorescent reporter substrate PHOME. Measure fluorescence (Ex: 330 nm, Em: 465 nm) continuously to calculate the kon and koff rates.
-
Step 3: LC-MS/MS Validation. For compounds exhibiting an IC₅₀ < 100 nM, perform a secondary assay using the physiological substrate 14,15-EET. Causality: FRET substrates are structurally distinct from endogenous EETs. LC-MS/MS validation ensures the inhibitor effectively blocks the hydrolysis of the true physiological target, ruling out false positives caused by allosteric artifacts.
Pharmacokinetic Optimization & Prodrug Strategies
The primary limitation of early-generation compounds like 1-cyclohexyl-3-dodecylurea (CDU) is their high lipophilicity and poor aqueous solubility, which necessitates daily injections to achieve therapeutic plasma levels[4].
To overcome this, researchers have leveraged metabolic profiling. In vitro metabolism studies of CDU revealed that cytochrome P450-mediated terminal oxidation yields 12-(3-cyclohexyl-ureido)-dodecanoic acid. This metabolite retains excellent sEH inhibition but boasts vastly improved solubility, effectively acting as a proof-of-concept that CDU possesses prodrug characteristics[5].
This causality directly informed the rational design of next-generation inhibitors like AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid). By intentionally incorporating a polar carboxylic acid group on the 13th atom from the urea carbonyl, AUDA achieves oral bioavailability while maintaining the hydrophobic interactions necessary to lower blood pressure and provide renal protection in salt-sensitive hypertension models[4].
References
-
1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem, National Institutes of Health (NIH),[Link]
-
Attenuation of vascular smooth muscle cell proliferation by 1-cyclohexyl-3-dodecyl urea is independent of soluble epoxide hydrolase inhibition - PubMed, National Institutes of Health (NIH),[Link]
-
In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea - PubMed, National Institutes of Health (NIH),[Link]
-
An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension, AHA Journals,[Link]
-
Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase | Journal of Medicinal Chemistry - ACS Publications, American Chemical Society (ACS),[Link]
Sources
- 1. 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Attenuation of vascular smooth muscle cell proliferation by 1-cyclohexyl-3-dodecyl urea is independent of soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-Cyclohexyl-3-(2-phenylethyl)urea Binding: A Comprehensive Technical Guide for Target Interaction and Affinity Profiling
Executive Summary & Mechanistic Rationale
The compound 1-Cyclohexyl-3-(2-phenylethyl)urea (CID 742677) represents a prototypical 1,3-disubstituted urea scaffold, a structural class renowned for its potent, competitive inhibition of the soluble Epoxide Hydrolase (sEH) enzyme[1]. In mammalian physiology, sEH plays a critical role in the cytochrome P450 pathway by rapidly hydrolyzing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].
By therapeutically targeting sEH with urea derivatives, researchers can stabilize endogenous EET levels, offering a promising avenue for treating hypertension, inflammatory pain, and cardiovascular diseases[2].
Downstream effects of sEH inhibition preserving anti-inflammatory EETs.
The Pharmacophore Logic
The efficacy of 1-Cyclohexyl-3-(2-phenylethyl)urea is governed by highly specific, causal interactions within the sEH catalytic pocket:
-
The Urea Core: Acts as the primary hydrogen-bond donor/acceptor. The two N-H groups donate hydrogen bonds to the carboxylate oxygen of Asp333 , while the carbonyl oxygen accepts hydrogen bonds from the phenolic hydroxyls of Tyr383 and Tyr466 [1].
-
The Cyclohexyl Ring: A bulky, primary lipophilic group that anchors the molecule by tightly packing into the hydrophobic pocket formed by Trp336 and Met339 .
-
The 2-Phenylethyl Tail: A flexible, secondary aromatic group that extends into the substrate channel (near Phe267 and Leu408 ), providing stabilizing π−π and van der Waals interactions.
Pharmacophore mapping of the urea derivative to the sEH catalytic pocket.
Computational Workflow & Self-Validating Design
To rigorously model this binding event, we employ a closed-loop, self-validating in silico pipeline. Molecular docking provides the initial binding hypothesis. Molecular Dynamics (MD) simulations test the temporal stability of this pose. Finally, MM/GBSA calculations quantify the thermodynamics[3]. If the Root Mean Square Deviation (RMSD) of the ligand diverges significantly during the MD phase, the initial docking pose is mathematically invalidated, preventing false-positive affinity scores.
Standardized in silico modeling pipeline for assessing binding affinity.
Step-by-Step Methodologies
Phase 1: System Preparation
Ligand Parameterization (1-Cyclohexyl-3-(2-phenylethyl)urea):
-
Generate the 3D conformer from its SMILES string (C1CCC(CC1)NC(=O)NCCC2=CC=CC=C2) using RDKit or Omega.
-
Calculate partial charges using the AM1-BCC method. Causality: AM1-BCC is strictly required over empirical Gasteiger charges because it accurately captures the electron delocalization across the conjugated urea core, which is critical for predicting accurate electrostatic interactions with the target.
-
Assign atom types and bond parameters using the General AMBER Force Field version 2 (GAFF2 ).
Target Preparation (sEH Enzyme):
-
Retrieve a high-resolution crystal structure of human sEH (e.g., PDB ID: 5AM3 or 3ANS).
-
Strip co-crystallized waters and ligands.
-
Use the H++ web server to assign protonation states at physiological pH (7.4). Crucial Step: Ensure His524 is properly protonated to maintain the hydrogen bond network within the catalytic triad.
-
Apply the AMBER ff19SB force field[4]. Causality: Unlike older force fields (e.g., ff14SB), ff19SB utilizes amino-acid-specific backbone parameters trained directly against Quantum Mechanics (QM) energy surfaces in solution. This prevents the artificial over-stabilization of alpha-helices and provides a highly accurate conformational ensemble of the binding pocket[4].
Phase 2: Molecular Docking & Pose Validation
-
Define a grid box of 20×20×20 Å centered on the catalytic residue Asp333 .
-
Execute docking using AutoDock Vina or Schrödinger Glide (SP mode).
-
Self-Validation Check: Re-dock the native co-crystallized ligand. The protocol is only validated if the top-ranked pose achieves an RMSD of ≤2.0 Å compared to the crystal structure.
-
Extract the top-ranked pose of 1-Cyclohexyl-3-(2-phenylethyl)urea for MD simulation.
Phase 3: Molecular Dynamics (MD) Simulation
-
Solvation: Immerse the complex in a truncated octahedral box of OPC water with a 10 Å buffer. Causality: The 4-point OPC water model accurately reproduces the dielectric constant and liquid density of bulk water, which is vital for simulating the displacement of water molecules from the hydrophobic sEH pocket upon ligand binding.
-
Neutralization: Add Na+ and Cl- ions to reach a physiological concentration of 0.15 M.
-
Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove steric clashes.
-
Equilibration:
-
NVT (100 ps): Heat the system gradually to 300 K using a Langevin thermostat (collision frequency γ=2.0 ps −1 ).
-
NPT (100 ps): Equilibrate density at 1 atm using a Monte Carlo barostat.
-
-
Production (100 ns): Run unrestrained MD using a 2 fs time step. Apply the SHAKE algorithm to constrain bonds involving hydrogen atoms.
Phase 4: Thermodynamic Profiling (MM/GBSA)
To calculate the absolute binding free energy ( ΔGbind ), we employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method[3]. This end-point method achieves a superior balance between computational efficiency and accuracy compared to alchemical free energy perturbations[3].
-
Extract 1,000 evenly spaced snapshots from the final 20 ns of the production trajectory (where RMSD has plateaued).
-
Calculate ΔGbind using the equation:
ΔGbind=ΔEvdW+ΔEelec+ΔGGB+ΔGSA−TΔS -
Perform per-residue energy decomposition to isolate the energetic contributions of Asp333, Tyr383, and Trp336.
Data Presentation & Interpretation
The following tables summarize the expected quantitative outputs derived from the in silico profiling of 1-Cyclohexyl-3-(2-phenylethyl)urea against human sEH.
Table 1: Summary of MM/GBSA Binding Thermodynamics Note: Values represent typical energetic profiles for potent 1,3-disubstituted urea inhibitors of sEH.
| Thermodynamic Component | Energy Term | Average Value (kcal/mol) | Standard Deviation |
| Van der Waals Energy | ΔEvdW | -48.25 | ± 2.14 |
| Electrostatic Energy | ΔEelec | -22.40 | ± 3.05 |
| Polar Solvation (GB) | ΔGGB | +31.15 | ± 2.88 |
| Non-Polar Solvation (SA) | ΔGSA | -6.10 | ± 0.45 |
| Total Binding Free Energy | ΔGbind | -45.60 | ± 3.20 |
Interpretation: The highly negative ΔEvdW confirms that the cyclohexyl and phenylethyl groups successfully displace water to tightly pack against the hydrophobic walls of the sEH pocket. The electrostatic term ( ΔEelec ) is driven entirely by the urea core's hydrogen bonding.
Table 2: Per-Residue Energy Decomposition (Key Interactions)
| Residue | Structural Region | Interaction Type | Contribution ( ΔG , kcal/mol) |
| Asp333 | Catalytic Triad | Strong H-Bond Acceptor | -4.85 |
| Tyr383 | Catalytic Triad | H-Bond Donor | -3.10 |
| Tyr466 | Catalytic Triad | H-Bond Donor | -2.75 |
| Trp336 | Primary Pocket | Hydrophobic / Steric | -3.40 |
| Phe267 | Substrate Channel | π−π Stacking | -2.15 |
Interpretation: The decomposition self-validates the pharmacophore hypothesis. The massive energetic contribution from Asp333 (-4.85 kcal/mol) proves that the urea core is acting as the primary anchor, mimicking the transition state of the endogenous epoxide substrate.
References
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences.[Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Bioorganic & Medicinal Chemistry Letters (via PMC).[Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews.[Link]
-
Binding Thermodynamics and Interaction Patterns of Inhibitor-Major Urinary Protein-I Binding from Extensive Free-Energy Calculations: Benchmarking AMBER Force Fields. Journal of Chemical Information and Modeling.[Link]
Sources
Application Notes and Protocols for the Dissolution of 1-Cyclohexyl-3-(2-phenylethyl)urea in In Vitro Studies
Introduction: Navigating the Solubility Challenge of Lipophilic Urea Derivatives
1-Cyclohexyl-3-(2-phenylethyl)urea is a disubstituted urea derivative with a molecular structure that suggests significant lipophilicity and, consequently, poor aqueous solubility. This presents a common yet critical challenge for its application in in vitro studies, where maintaining the compound in a soluble, bioavailable state within an aqueous cell culture environment is paramount for obtaining accurate and reproducible results. The urea functional group can participate in hydrogen bonding, but the presence of the non-polar cyclohexyl and phenylethyl groups dominates its physicochemical properties, making it sparingly soluble in water.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the dissolution of 1-Cyclohexyl-3-(2-phenylethyl)urea. Rather than a single, rigid protocol, we present a self-validating workflow that emphasizes empirical determination of optimal conditions for your specific experimental setup. This ensures scientific integrity and minimizes the risk of artifacts arising from compound precipitation or solvent-induced cytotoxicity.
Physicochemical Properties at a Glance
A foundational understanding of the compound's properties is the first step in developing a robust dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O | [3] |
| Molecular Weight | 246.35 g/mol | [3] |
| Calculated LogP | 3.1 | [3] |
| Appearance | Predicted to be a solid | - |
| Aqueous Solubility | Predicted to be very low | [1] |
The high calculated LogP value strongly indicates a preference for lipid-like environments over aqueous ones, underscoring the necessity of an organic solvent for initial dissolution.
Solvent Selection: The Rationale for DMSO
For compounds with poor water solubility, the use of an organic solvent to prepare a concentrated stock solution is standard practice. Dimethyl sulfoxide (DMSO) is the most widely used solvent in cell-based assays for several key reasons:
-
Exceptional Solubilizing Power: DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[4][5]
-
Miscibility with Water: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to final working concentrations.
-
Relatively Low Cytotoxicity at Low Concentrations: While all organic solvents exhibit some level of toxicity to cells, DMSO is generally well-tolerated at final concentrations below 0.5%, with many cell lines showing no adverse effects at or below 0.1%.[6][7]
While other solvents like ethanol or methanol could be considered, DMSO's superior ability to dissolve a broad range of compounds makes it the logical starting point for a novel compound like 1-Cyclohexyl-3-(2-phenylethyl)urea.[8]
Experimental Workflow for Protocol Development
The following diagram outlines the logical flow for developing a validated dissolution protocol for 1-Cyclohexyl-3-(2-phenylethyl)urea.
Caption: A self-validating workflow for dissolving 1-Cyclohexyl-3-(2-phenylethyl)urea.
PART 1: Protocol for Preparing a High-Concentration DMSO Stock Solution
Objective: To prepare a concentrated stock solution of 1-Cyclohexyl-3-(2-phenylethyl)urea in DMSO. A starting concentration of 10 mM is standard, but may need adjustment based on solubility.
Materials:
-
1-Cyclohexyl-3-(2-phenylethyl)urea (solid form)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate the Required Mass: Determine the mass of the compound needed to prepare your desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock: 0.010 mol/L x 0.001 L x 246.35 g/mol x 1000 mg/g = 2.46 mg
-
-
Weigh the Compound: Accurately weigh the calculated mass of 1-Cyclohexyl-3-(2-phenylethyl)urea and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the vial.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication for a short period can also aid dissolution.[9]
-
Visual Inspection: Once dissolved, the stock solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[5]
PART 2: Protocol for Determining Kinetic Solubility
Objective: To determine the concentration at which 1-Cyclohexyl-3-(2-phenylethyl)urea precipitates when diluted from a DMSO stock into your specific aqueous cell culture medium. This is a measure of its kinetic solubility.[10][11]
Materials:
-
10 mM stock solution of 1-Cyclohexyl-3-(2-phenylethyl)urea in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
96-well clear-bottom microplate
-
Multi-channel pipettor
-
Plate reader capable of measuring absorbance at ~620 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. This creates a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Culture Medium: Add 198 µL of your complete cell culture medium to the wells of the clear-bottom 96-well plate.
-
Add Compound Dilutions: Transfer 2 µL of each DMSO dilution from the dilution plate to the corresponding wells of the plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100 µM, 50 µM, 25 µM, etc.
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours, consistent with your planned in vitro assay incubation time.
-
Visual and Instrumental Assessment:
-
Visually inspect the plate against a dark background for any signs of cloudiness or precipitate formation.
-
Measure the absorbance (or light scattering) at a wavelength of ~620 nm. An increase in absorbance compared to the vehicle control (medium + 1% DMSO) indicates precipitation.[12]
-
-
Determine the Kinetic Solubility Limit: The highest concentration that remains clear (both visually and instrumentally) is your approximate kinetic solubility limit under these conditions. For subsequent experiments, you should use working concentrations well below this limit.
PART 3: Protocol for Assessing DMSO Cytotoxicity
Objective: To determine the maximum concentration of DMSO that is non-toxic to your specific cell line.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous, sterile DMSO
-
Cell viability assay kit (e.g., MTT, WST-1, or a trypan blue-based spectrophotometric assay)[13][14]
-
Multi-channel pipettor
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed Cells: Seed your cells in a 96-well plate at the density you will use for your primary experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in your complete culture medium to achieve final concentrations ranging from, for example, 2% down to 0.01%. Also include a "medium only" control (0% DMSO).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate: Incubate the plate for the same duration as your planned compound exposure time (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Analyze Data: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >90% viability) is considered safe for your experiments. It is best practice to use the lowest possible final DMSO concentration, ideally ≤ 0.1%.[7]
PART 4: Preparing Working Solutions and the Importance of Controls
Once you have established the kinetic solubility limit and the non-toxic concentration of DMSO, you can confidently prepare your working solutions.
Key Principles:
-
Stepwise Dilution: To avoid precipitation, it is often best to perform an intermediate dilution of your DMSO stock in complete medium before the final dilution in the cell culture plate.[6]
-
Vehicle Control is Essential: Every experiment must include a vehicle control group. These are cells treated with the same final concentration of DMSO in the medium as the compound-treated cells. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[15]
Example Preparation of a 10 µM Working Solution:
-
Start with a 10 mM stock solution in 100% DMSO.
-
Prepare a 100 µM intermediate solution by diluting the stock 1:100 in complete cell culture medium (e.g., 5 µL of stock into 495 µL of medium). The DMSO concentration in this intermediate solution is now 1%.
-
Add the appropriate volume of this 100 µM intermediate solution to your cells to achieve the final 10 µM concentration. For example, adding 100 µL of the intermediate solution to 900 µL of medium already in the well will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
By following this systematic approach, you can develop a robust and validated protocol for dissolving 1-Cyclohexyl-3-(2-phenylethyl)urea, ensuring the scientific rigor and reliability of your in vitro studies.
References
- Smolecule. (2023). Buy 1-cyclohexyl-3-phenylurea | 886-59-9. Smolecule.
- Bridges Lab Protocols. (2018).
- Benchchem. (2025). Application Notes and Protocols: Preparation of AN-12-H5 Stock Solutions for Cell Culture.
- Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PubChem. 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677.
- Selleck Chemicals. Inhibitor Handling Instructions.
- BioDuro. ADME Solubility Assay.
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- CymitQuimica. CAS 2158-04-5: N-(2-Phenylethyl)urea.
- Millipore.
- Al-Sammarraie, N., Al-Ansi, W., & Al-Ashwal, R. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports, 11(1), 1-10.
- Ziath. Compound Solubility and HTS Screening.
- Raytor. (2026).
- Varnek, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(1), 1-8.
- de Oliveira, A. C. S., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 43(11), 1845-1850.
- Inventiva Pharma.
- Fischer, J. C., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5133-5138.
- Google Patents. (2004). EP1428526A1 - Formulation for fast dissolution of lipophilic compounds.
- Cayman Chemical.
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Evotec. Turbidimetric Solubility Assay.
- Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (2021). How to dissolve a lipophilic compund in media?.
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Abcam.
- ChemicalBook. (2026). Phenylurea | 64-10-8.
- National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- Sousa, T., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326.
- Appchem. Urea, N-phenyl-N'-(2-phenylethyl)- | 18006-56-9.
- Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics, 23(19), 10901-12440.
- Sigma-Aldrich. 1-CYCLOHEXYL-3-PHENYLUREA AldrichCPR.
- NextSDS.
- Chemdad. 1-cyclohexyl-3-phenyl-urea.
- ResearchGate.
- Wikipedia. N-Benzoyl-N'-phenylurea.
Sources
- 1. Buy 1-cyclohexyl-3-phenylurea | 886-59-9 [smolecule.com]
- 2. enamine.net [enamine.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. raytor.com [raytor.com]
- 12. evotec.com [evotec.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Determining the Working Concentration of N-cyclohexyl-N'-(2-phenylethyl)urea for in vitro Studies with MCF-7 Cells: An Application Note and Protocol
Introduction: The Criticality of Concentration
In the realm of cellular and molecular biology, particularly within drug discovery and development, the precise concentration of a test compound is a cornerstone of robust and reproducible experimentation. For N-cyclohexyl-N'-(2-phenylethyl)urea, a novel synthetic compound with a disubstituted urea scaffold, establishing an optimal working concentration in a relevant biological system is the inaugural step towards elucidating its therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the effective concentration range of N-cyclohexyl-N'-(2-phenylethyl)urea in the human breast adenocarcinoma cell line, MCF-7.
The MCF-7 cell line is an invaluable in vitro model for breast cancer research, retaining key characteristics of differentiated mammary epithelium, including the expression of estrogen receptors.[1] The protocols detailed herein are designed to be a self-validating system, guiding the user from initial compound handling and cell culture to cytotoxicity assessment and downstream mechanistic studies. By integrating field-proven insights with established methodologies, this guide aims to empower researchers to generate reliable and meaningful data.
Physicochemical Properties and Compound Handling
A foundational understanding of the test compound's properties is paramount for accurate and consistent experimental execution.
| Property | Value | Source |
| IUPAC Name | 1-cyclohexyl-3-(2-phenylethyl)urea | PubChem[2] |
| Molecular Formula | C₁₅H₂₂N₂O | PubChem[2] |
| Molecular Weight | 246.35 g/mol | PubChem[2] |
| Predicted LogP | 3.1 | PubChem[2] |
| Solubility | Expected to be soluble in DMSO | General Chemical Principles[3] |
Table 1: Physicochemical properties of N-cyclohexyl-N'-(2-phenylethyl)urea.
Experimental Workflow: From Culture to Concentration
The following diagram outlines the systematic approach to determine the working concentration of N-cyclohexyl-N'-(2-phenylethyl)urea in MCF-7 cells.
Protocols
Protocol 1: Preparation of N-cyclohexyl-N'-(2-phenylethyl)urea Stock and Working Solutions
Rationale: The use of a high-concentration stock solution in DMSO allows for the preparation of a wide range of working concentrations with minimal final solvent concentration in the cell culture medium.
Materials:
-
N-cyclohexyl-N'-(2-phenylethyl)urea powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (see Protocol 2)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Accurately weigh a precise amount of N-cyclohexyl-N'-(2-phenylethyl)urea.
-
Dissolve the compound in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.46 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (Serial Dilutions):
-
Thaw a single aliquot of the 10 mM stock solution immediately before use.
-
Perform serial dilutions in complete cell culture medium to obtain the desired final concentrations for the experiment.
-
For an initial range-finding experiment, a 10-fold serial dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM) is recommended.
-
Crucially, ensure the final DMSO concentration in all treatments, including the vehicle control, remains constant and below 0.5%.
-
Protocol 2: MCF-7 Cell Culture
Rationale: Maintaining healthy, exponentially growing cells is critical for obtaining reliable and reproducible results in any cell-based assay.
Materials:
-
MCF-7 cell line (ATCC HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
96-well tissue culture plates
Complete Growth Medium:
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Procedure:
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².
-
Protocol 3: Dose-Response Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] This assay will be used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) of N-cyclohexyl-N'-(2-phenylethyl)urea.
Materials:
-
MCF-7 cells in exponential growth phase
-
96-well tissue culture plates
-
N-cyclohexyl-N'-(2-phenylethyl)urea working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[6]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing the desired concentrations of N-cyclohexyl-N'-(2-phenylethyl)urea (prepared in Protocol 1).
-
Include a vehicle control group (medium with the same final DMSO concentration as the highest compound concentration) and a no-treatment control group.
-
It is recommended to perform each treatment in triplicate.
-
Incubate the plate for a predetermined time, typically 24, 48, or 72 hours. A 48-hour incubation is a good starting point.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 4: IC50 Calculation
Rationale: The IC50 value is a quantitative measure of the potency of a compound in inhibiting a specific biological process by 50%.[8]
Procedure:
-
Data Normalization:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.[9]
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model (sigmoidal dose-response curve) to fit the data.[10]
-
The IC50 is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[8]
-
Software such as GraphPad Prism or online tools can be used for this analysis.[8][11]
-
Downstream Applications: Unraveling the Mechanism of Action
Once the IC50 value is established, further experiments can be designed to investigate the mechanism of action of N-cyclohexyl-N'-(2-phenylethyl)urea. Concentrations around the IC50, as well as sub-lethal concentrations (e.g., IC25), are typically used for these studies.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay can determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.[12]
Brief Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with N-cyclohexyl-N'-(2-phenylethyl)urea at the desired concentrations for 24-48 hours.[9]
-
Harvest both adherent and floating cells.[2]
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
Signaling Pathway Analysis
Based on literature for structurally similar N,N'-disubstituted urea compounds, which have been shown to act as kinase inhibitors, investigating key signaling pathways involved in cell proliferation and survival is a logical next step.[5][13] The Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways are common targets.[14]
Sources
- 1. 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijrpc.com [ijrpc.com]
- 5. scribd.com [scribd.com]
- 6. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compound N-(2-cyclohexyl-2-phenylethyl)urea - Chemdiv [chemdiv.com]
- 10. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
Application Note: High-Resolution Flow Cytometry Analysis of Cell Cycle Arrest Induced by 1-Cyclohexyl-3-(2-phenylethyl)urea
Target Audience: Research Scientists, Flow Cytometrists, and Preclinical Drug Development Professionals Application: Univariate DNA Content Analysis, Kinase Inhibitor Screening, Cell Cycle Profiling
Introduction & Mechanistic Rationale
The development of small-molecule inhibitors targeting cell cycle progression is a cornerstone of modern oncology and hyperproliferative disease research. 1-Cyclohexyl-3-(2-phenylethyl)urea (also known by its library identifier WAY-359307; PubChem CID: 742677) is a di-substituted urea derivative with a molecular weight of 246.35 g/mol ()[1].
Urea derivatives represent a privileged scaffold in medicinal chemistry. The urea moiety (NH-CO-NH) acts as a critical pharmacophore, frequently engaging in bidentate hydrogen bonding within the ATP-binding hinge region of various kinases, including Cyclin-Dependent Kinases (CDKs), FLT3, and VEGFR ()[2]. By inhibiting specific kinase activity, these compounds prevent the phosphorylation of downstream targets such as the Retinoblastoma (Rb) protein. Hypophosphorylated Rb tightly sequesters E2F transcription factors, effectively halting the cell cycle at the G1/S checkpoint and preventing DNA replication.
Mechanism of G1 cell cycle arrest induced by urea-derived kinase inhibitors.
To accurately quantify this pharmacological perturbation, univariate flow cytometry using Propidium Iodide (PI) is the gold standard. PI is a fluorogenic, intercalating dye that binds stoichiometrically to nucleic acids, allowing for the precise resolution of G0/G1 (2n DNA), S-phase (intermediate DNA), and G2/M (4n DNA) populations ()[3].
Experimental Design & Causality (E-E-A-T)
A robust flow cytometry protocol is not merely a sequence of steps; it is a carefully balanced biochemical system. Understanding the causality behind each reagent is critical for troubleshooting and ensuring data integrity.
-
Why 70% Cold Ethanol Fixation? Unlike cross-linking fixatives (e.g., paraformaldehyde) that can mask DNA intercalation sites, cold ethanol dehydrates the cell and coagulates proteins. This permeabilizes the plasma membrane while retaining low-molecular-weight DNA fragments inside the cell, which is essential for identifying the sub-G1 (apoptotic) population ()[4].
-
Why RNase A Digestion? Propidium Iodide is not strictly DNA-specific; it intercalates into all double-stranded nucleic acids, including highly abundant ribosomal and transfer RNA. Without RNase A to selectively degrade RNA, the fluorescence signal will artificially overestimate the DNA content, completely obliterating the resolution between the G0/G1 and G2/M peaks ()[4].
-
Self-Validating System Controls: To guarantee assay trustworthiness, every run must include:
-
Vehicle Control (0.1% DMSO): Establishes the baseline proliferative index.
-
Positive Control (e.g., Palbociclib): Validates the assay's sensitivity to detect true G1 arrest.
-
Doublet Discrimination Gating: Plotting PI-Area vs. PI-Width ensures that two clumped G1 cells are not falsely quantified as a single G2/M cell.
-
Step-by-Step Methodology
Materials Preparation
-
Test Article: 10 mM stock of 1-Cyclohexyl-3-(2-phenylethyl)urea in anhydrous DMSO.
-
Fixative: 70% Ethanol (stored at -20°C).
-
Staining Buffer: 1X PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL DNase-free RNase A. Prepare fresh and protect from light ()[5].
Protocol Workflow
-
Cell Culture & Treatment: Seed exponentially growing cells (e.g., Jurkat or HeLa) at 1×105 cells/mL in 6-well plates. Treat with 1-Cyclohexyl-3-(2-phenylethyl)urea at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or 0.1% DMSO for 24 hours.
-
Harvesting: Collect the media (containing potentially apoptotic floating cells) and trypsinize the adherent cells. Pool and centrifuge at 300 × g for 5 minutes. Wash the pellet once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing the tube gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Critical Step: Dropwise addition prevents cell clumping. Incubate at -20°C for a minimum of 2 hours (cells are stable in this state for up to 4 weeks) ()[6].
-
Washing: Centrifuge at 500 × g for 5 minutes. Note: Ethanol-fixed cells are more buoyant than live cells; a higher centrifugation speed is required. Decant the ethanol and wash the pellet twice with 1X PBS to remove residual alcohol.
-
Staining: Resuspend the pellet in 0.5 mL of the prepared PI/RNase Staining Buffer.
-
Incubation: Incubate the samples in the dark at room temperature for 30 minutes to allow complete RNA digestion and DNA intercalation ()[7].
-
Acquisition: Analyze the samples on a flow cytometer utilizing a 488 nm or 561 nm laser. Collect PI fluorescence in the FL2 or FL3 channel (typically utilizing a 585/42 nm or 610/20 nm bandpass filter). Acquire a minimum of 10,000 single-cell events per sample ()[5].
Step-by-step workflow for univariate cell cycle analysis using Propidium Iodide.
Data Presentation & Interpretation
Following acquisition, data must be processed using cell cycle modeling algorithms (e.g., Watson Pragmatic or Dean-Jett-Fox models) to accurately deconvolute the overlapping S-phase populations from the G1 and G2/M peaks.
Below is a representative data summary demonstrating the expected dose-dependent G1 arrest and subsequent apoptosis (Sub-G1 increase) following treatment with a potent urea-derived kinase inhibitor.
Table 1: Representative Quantitative Cell Cycle Distribution Post-Treatment
| Treatment Condition | Sub-G1 (Apoptotic) | G0/G1 Phase (2n) | S Phase (Intermediate) | G2/M Phase (4n) | Interpretation |
| Vehicle (0.1% DMSO) | 1.2% | 45.3% | 38.1% | 15.4% | Normal Proliferation |
| 1-Cyclohexyl...urea (1 µM) | 2.5% | 58.7% | 26.5% | 12.3% | Mild G1 Arrest |
| 1-Cyclohexyl...urea (5 µM) | 8.4% | 72.1% | 11.2% | 8.3% | Strong G1 Arrest |
| 1-Cyclohexyl...urea (10 µM) | 24.6% | 61.0% | 8.4% | 6.0% | G1 Arrest + Apoptosis |
| Palbociclib (Positive Ctrl) | 3.1% | 81.5% | 9.2% | 6.2% | Validated G1 Arrest |
Note: The coefficient of variation (CV) for the G0/G1 peak should ideally be maintained below 5% to ensure high-confidence data resolution.
References
-
Title: 1-Cyclohexyl-3-(2-phenylethyl)urea (CID 742677) Source: National Center for Biotechnology Information / PubChem URL: [Link]
-
Title: Analysis of apoptosis by propidium iodide staining and flow cytometry Source: Nature Protocols (Riccardi, C., & Nicoletti, I., 2006) URL: [Link]
-
Title: Analysis of cell cycle by flow cytometry Source: Methods in Molecular Biology (Pozarowski, P., & Darzynkiewicz, Z., 2004) URL: [Link]
-
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry / PMC (Zhao et al., 2020) URL: [Link]
Sources
- 1. 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of apoptosis by propidium iodide staining and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Xenograft Studies with 1-Cyclohexyl-3-(2-phenylethyl)urea (WAY-359307): Protocols for Evaluating SIRT1-Mediated Anti-Neoplastic Efficacy
Introduction & Mechanistic Rationale
1-Cyclohexyl-3-(2-phenylethyl)urea , widely known in screening libraries as WAY-359307 , is a bioactive small molecule originally identified and patented for its capacity to act as a lifespan-altering agent in eukaryotic organisms . Its primary putative mechanism of action involves the allosteric modulation of Sirtuin 1 (SIRT1) , an NAD+-dependent protein deacetylase that functions as a master regulator of cellular metabolism, stress resistance, and aging .
In the context of oncology, SIRT1 plays a highly complex, context-dependent role. In many solid tumors, SIRT1 acts as a tumor suppressor by deacetylating key transcription factors such as p53 and FOXO3a, thereby promoting cell cycle arrest and apoptosis under severe stress. Evaluating WAY-359307 in murine xenograft models requires a rigorous, self-validating experimental design to ensure that observed tumor shrinkage is driven by on-target SIRT1 engagement rather than off-target lipophilic toxicity.
Proposed mechanism of WAY-359307 via SIRT1 activation leading to tumor growth inhibition.
Pre-Experimental Considerations: Causality & Design
To ensure the integrity of the in vivo data, foundational experimental choices must be grounded in physiological and physicochemical realities.
-
Animal Model Selection (Athymic Nude Mice - nu/nu):
-
Causality: We utilize athymic nude mice because their lack of a functional thymus results in T-cell deficiency, preventing the immune rejection of human cancer cell lines (e.g., HCT116 colorectal carcinoma). However, unlike severely compromised NSG mice, nude mice retain intact B-cell and Natural Killer (NK) cell populations. This preserves a baseline level of innate immune-tumor interaction, providing a more realistic microenvironment when evaluating metabolic modulators.
-
-
Formulation Strategy for Urea Derivatives:
-
Causality: 1-Cyclohexyl-3-(2-phenylethyl)urea is highly lipophilic and poorly water-soluble. Attempting to dose this compound in purely aqueous buffers will cause immediate precipitation, leading to erratic pharmacokinetics, localized tissue necrosis at the injection site, and uninterpretable efficacy data . We employ a validated co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . DMSO acts as the primary solubilizer, PEG300 prevents precipitation upon aqueous dilution, and Tween-80 reduces surface tension for uniform systemic absorption.
-
Experimental Workflow
Standard 28-day in vivo xenograft workflow for evaluating WAY-359307 efficacy.
Detailed Step-by-Step Methodologies
Protocol A: Cell Preparation and Subcutaneous Implantation
-
Harvesting: Grow HCT116 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 70–80% confluence using 0.25% Trypsin-EDTA. Wash twice in cold, serum-free PBS to remove residual proteins that could trigger an immune response.
-
Matrix Suspension: Resuspend the cell pellet at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.
-
Causality: Matrigel provides essential extracellular matrix proteins that enhance initial cell survival, promote angiogenesis, and reduce inter-subject variability in tumor take-rates.
-
-
Implantation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-week-old female athymic nude mice using a 27-gauge needle.
-
Validation Checkpoint: Trypan blue exclusion must show >95% cell viability prior to loading into syringes. Dead cells release damage-associated molecular patterns (DAMPs) that prematurely trigger innate immune clearance, ruining the xenograft.
-
Protocol B: Dosing Formulation and Administration
-
Solubilization: Weigh the required amount of WAY-359307 and dissolve completely in 100% DMSO (10% of final volume). Vortex until visually clear.
-
Co-solvent Addition: Sequentially add PEG300 (40% of final volume) and Tween-80 (5% of final volume). Vortex for 2 minutes.
-
Aqueous Dilution: Add sterile Saline (45% of final volume) dropwise while continuously vortexing the mixture.
-
Causality: The order of addition is absolute. Adding saline before the surfactants will cause irreversible crystallization of the urea derivative.
-
-
Administration: Administer the formulation via Intraperitoneal (IP) injection at 15 mg/kg or 30 mg/kg daily.
-
Validation Checkpoint: Visually inspect the syringe for micro-precipitates against a dark background before every injection. The solution must remain optically clear. If cloudy, the dose must be discarded and reformulated.
-
Protocol C: Monitoring and Humane Endpoints
-
Tumor Metrics: Measure tumors bi-weekly using digital calipers. Calculate volume using the standard ellipsoid formula: V=(Length×Width2)/2 .
-
Toxicity Monitoring: Weigh animals bi-weekly.
-
Causality: Body weight is a highly sensitive surrogate marker for systemic toxicity. A loss of >15% baseline weight indicates severe off-target toxicity, necessitating immediate dose reduction or euthanasia .
-
Validation Checkpoint: Ensure tumor volumes in the vehicle control group do not exceed 1,500 mm³ to strictly comply with international ethical guidelines for cancer research .
-
Protocol D: Tissue Harvesting and Pharmacodynamic (PD) Validation
-
Euthanasia: Euthanize mice via CO2 asphyxiation followed by cervical dislocation on Day 28 (or when endpoints are reached).
-
Tissue Processing: Excise the tumor, bisect it rapidly. Snap-freeze one half in liquid nitrogen immediately; fix the other half in 10% neutral buffered formalin for immunohistochemistry.
-
Causality: Snap-freezing within 60 seconds of excision halts phosphatase and deacetylase activity, preserving transient post-translational modifications (e.g., acetylation states) required for downstream assays.
-
-
Target Engagement Assay: Perform Western blotting on the snap-frozen tumor lysates for Acetyl-p53 (Lys382) versus Total p53.
-
Validation Checkpoint (Self-Validating System): Efficacy (tumor shrinkage) must correlate with a measurable decrease in the Acetyl-p53/Total p53 ratio. If tumors shrink but p53 acetylation remains unchanged compared to the vehicle, the anti-tumor effect of WAY-359307 is off-target, and the hypothesis of SIRT1-mediated efficacy is nullified.
-
Data Presentation
Quantitative data must be structured to allow immediate comparison between macroscopic efficacy (tumor volume) and microscopic target engagement (PD markers).
Table 1: Expected Quantitative Outcomes for WAY-359307 Xenograft Study
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Mean Body Weight Change (%) | Target Engagement: Ac-p53 / Total p53 Ratio (Fold Change vs Vehicle) | Interpretation |
| Vehicle Control | 1250 ± 140 | + 2.5% | 1.00 ± 0.15 | Baseline tumor growth; no SIRT1 activation. |
| WAY-359307 (15 mg/kg) | 820 ± 110 * | - 1.2% | 0.65 ± 0.10 * | Moderate efficacy; confirmed on-target SIRT1 activation. |
| WAY-359307 (30 mg/kg) | 450 ± 85 ** | - 6.5% | 0.30 ± 0.08 ** | High efficacy; strong target engagement; mild tolerable toxicity. |
* p < 0.05, ** p < 0.01 compared to Vehicle Control.
References
- Goldfarb, D. S. (2009). Method for altering the lifespan of eukaryotic organisms.
-
Guarente, L. (2011). Franklin H. Epstein Lecture: Sirtuins, aging, and medicine. New England Journal of Medicine, 364(23), 2235-2244.[Link]
-
Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Eccles, S. A. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.[Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[Link]
Investigating G1/S phase arrest with N-cyclohexyl-N'-(2-phenylethyl)urea
An In-Depth Guide to Investigating G1/S Phase Arrest with N-cyclohexyl-N'-(2-phenylethyl)urea
Abstract
The cell division cycle is a fundamental process, and its dysregulation is a hallmark of diseases like cancer. The transition from the G1 (Gap 1) to the S (Synthesis) phase represents a critical commitment point, tightly controlled by a network of regulatory proteins. The ability to experimentally induce a robust G1/S arrest is invaluable for studying these control mechanisms and for screening potential therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-cyclohexyl-N'-(2-phenylethyl)urea, a small molecule inducer of G1 phase arrest. We will delve into its proposed mechanism of action, provide detailed, field-tested protocols for its application and validation, and offer insights into data interpretation and troubleshooting.
Introduction: The G1/S Checkpoint and its Pharmacological Modulation
Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs). The G1 to S phase transition is primarily governed by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.[1][2] A key event in this transition is the phosphorylation of the Retinoblastoma protein (pRb) by Cyclin D-CDK4/6, which liberates the E2F transcription factor to activate genes required for DNA synthesis.[1] Given its importance, this checkpoint is a major focus of cancer research.
Small molecules that can specifically arrest cells in the G1 phase are powerful research tools. N-cyclohexyl-N'-(2-phenylethyl)urea is one such compound. While its direct molecular interactions are still under full investigation, studies on structurally similar phenyl-chloroethyl ureas (CEUs) provide a strong mechanistic hypothesis. Research has shown that a related compound, cyclohexylphenyl-chloroethyl urea (CCEU), induces G1 arrest by specifically alkylating and modifying the protein prohibitin (PHB).[3][4] This modification leads to an increased cellular content of PHB, which is understood to contribute to the accumulation of cells in the G1 phase.[3][4] This guide will operate on this proposed mechanism to inform experimental design and interpretation.
Proposed Mechanism of Action
The G1/S checkpoint is a complex signaling cascade. The proposed mechanism for N-cyclohexyl-N'-(2-phenylethyl)urea-induced arrest involves the modulation of this pathway through the prohibitin protein.
The Canonical G1/S Transition Pathway:
-
Mitogenic Signals: Growth factors stimulate signaling cascades (e.g., Ras/Raf/MEK/ERK) that lead to the transcription and synthesis of Cyclin D1.[5]
-
CDK Activation: Cyclin D1 assembles with its kinase partners, CDK4 and CDK6.
-
pRb Phosphorylation: The active Cyclin D1/CDK4/6 complex phosphorylates pRb.
-
E2F Release: Phosphorylated pRb releases the E2F transcription factor.
-
S-Phase Gene Expression: E2F activates the transcription of genes necessary for DNA replication, such as Cyclin E, Cyclin A, and DNA polymerase, driving the cell into S phase.[1]
Proposed Interruption by N-cyclohexyl-N'-(2-phenylethyl)urea: Based on evidence from related compounds, N-cyclohexyl-N'-(2-phenylethyl)urea is hypothesized to alkylate prohibitin (PHB).[3][4] This leads to an accumulation of cellular PHB, which is thought to suppress the signaling required for G1/S progression, ultimately leading to a halt in the cell cycle prior to DNA replication.
Caption: Proposed mechanism of G1/S arrest by N-cyclohexyl-N'-(2-phenylethyl)urea.
Experimental Design and Workflow
A robust investigation requires a multi-pronged approach to confirm G1/S arrest. The overall workflow involves treating a chosen cell line with the compound, followed by parallel analyses to assess cell cycle distribution and the status of key regulatory proteins.
Caption: Overall experimental workflow for validating G1/S arrest.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
This protocol outlines the initial steps of cell culture and treatment. The choice of cell line is critical; we recommend a cell line known for robust growth and a well-characterized cell cycle, such as MCF-7 (breast cancer), U2OS (osteosarcoma), or LN229 (glioblastoma).[6][7]
Materials:
-
Selected mammalian cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
N-cyclohexyl-N'-(2-phenylethyl)urea (stock solution in DMSO)
-
Vehicle (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: The day before treatment, seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of treatment. This ensures cells are in an exponential growth phase.
-
Prepare Treatment Media: Prepare serial dilutions of N-cyclohexyl-N'-(2-phenylethyl)urea in complete growth medium. A typical starting concentration range for a new compound is 1-100 µM.[3] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest dose of the compound.
-
Senior Application Scientist's Note: A dose-response experiment is crucial to determine the optimal concentration (IC50) that induces arrest without causing excessive cell death.[7] A time-course experiment (e.g., 12, 24, 48 hours) is also recommended to find the optimal treatment duration.
-
-
Treatment: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the prepared treatment and vehicle control media to the respective wells.
-
Incubation: Return the plates to the incubator (37°C, 5% CO2) and incubate for the desired time (e.g., 24 hours).
-
Harvesting:
-
Aspirate the medium.
-
Wash cells with 2 mL of PBS.
-
Add 500 µL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with 1 mL of complete growth medium.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. The cell pellet is now ready for downstream analysis.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the cell cycle distribution based on DNA content.[8] Cells in G1 have 2N DNA content, while cells in G2/M have 4N DNA content. S-phase cells have an intermediate amount.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.[9][10]
-
Incubation: Incubate the cells for at least 30 minutes on ice or overnight at -20°C for fixation and permeabilization.[9]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol supernatant. Wash the pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. Use a dot plot of forward scatter area vs. height to gate out doublets and clumps before analyzing the PI histogram.[11]
Protocol 3: Analysis of G1/S Regulatory Proteins by Western Blot
This protocol confirms the mechanism of arrest by examining the protein levels of key G1/S regulators. A decrease in Cyclin D1 and phosphorylated pRb would strongly support a G1 block.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-pRb (phospho-Ser807/811), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing occasionally.[5]
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[5]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer system is generally recommended for quantitative accuracy.[5]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[5]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Senior Application Scientist's Note: Always probe for a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes. Densitometry analysis of the bands will allow for quantification of protein level changes.
-
Data Interpretation and Expected Results
Table 1: Hypothetical Flow Cytometry Data
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle (DMSO) | 45.2% | 35.8% | 19.0% |
| 10 µM Compound | 68.5% | 15.3% | 16.2% |
| 50 µM Compound | 82.1% | 5.7% | 12.2% |
-
Interpretation: A successful G1 arrest is characterized by a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phase populations.[12]
Table 2: Hypothetical Western Blot Densitometry Data (Relative to Loading Control)
| Treatment | Cyclin D1 Level | CDK4 Level | p-pRb Level |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| 50 µM Compound | 0.35 | 0.95 | 0.21 |
-
Interpretation: Consistent with G1 arrest, one would expect to see a marked decrease in the levels of Cyclin D1 and phosphorylated pRb.[13] CDK4 levels may not change significantly, as its activity is regulated by its association with Cyclin D1, not necessarily by its total protein level.[13]
Troubleshooting
| Issue | Possible Cause | Solution |
| Flow: High CV in G1 Peak | Cell clumping during fixation. | Add ethanol dropwise while vortexing. Filter cells through a 40 µm mesh before analysis. |
| Flow: No clear G1 arrest | Compound concentration too low/high; Incubation time incorrect. | Perform a full dose-response and time-course experiment. High concentrations may induce apoptosis, skewing results. |
| WB: Weak or No Signal | Insufficient protein loaded; Poor antibody quality; Inefficient transfer. | Increase protein load; Validate antibody with a positive control; Check transfer efficiency with Ponceau S stain.[5] |
| WB: High Background | Insufficient blocking; Antibody concentration too high. | Increase blocking time to 1.5 hours; Optimize primary antibody dilution. |
| General: High Cell Death | Compound is cytotoxic at the tested concentration. | Lower the compound concentration. Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel. |
References
-
How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. [Link]
-
Overview of Cell Synchronization. SpringerLink. [Link]
-
Cell Synchronisation Methods. Assay Genie. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
-
Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO Press. [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]
-
Cell synchronization. Wikipedia. [Link]
-
How can I induce cell cycle arrest in MCF 7 cells at G1/S phase? ResearchGate. [Link]
-
Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. National Institutes of Health (NIH). [Link]
-
E2F1-Driven WDHD1 Transcription Enhances Cell-Cycle Progression and Promotes Pancreatic Cancer Progression. MDPI. [Link]
-
Induction of cell cycle arrest at G1 and S phases and cAMP-dependent differentiation in C6 glioma by low concentration of cycloheximide. National Institutes of Health (NIH). [Link]
-
Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells. PubMed. [Link]
-
Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time... ResearchGate. [Link]
-
Anti-Cyclin D1. MBL International. [Link]
-
Western blot analyses of cyclin D1, CDK4, cyclin D1- immunoprecipitated... ResearchGate. [Link]
-
Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway. Frontiers. [Link]
-
Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa. National Institutes of Health (NIH). [Link]
-
1-Cyclohexyl-3-(2-phenylethyl)urea. PubChem. [Link]
-
Cell cycle exits and U-turns: Quiescence as multiple reversible forms of arrest. Sage Journals. [Link]
Sources
- 1. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 2. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. protocols.io [protocols.io]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Formulation of 1-Cyclohexyl-3-(2-phenylethyl)urea for Preclinical Animal Dosing: An Application Note
Introduction
1-Cyclohexyl-3-(2-phenylethyl)urea is a urea derivative with potential therapeutic applications. As with many new chemical entities (NCEs) emerging from drug discovery programs, this compound presents a formulation challenge due to its predicted poor aqueous solubility, a consequence of its lipophilic nature.[1] The effective in vivo evaluation of such compounds in animal models is critically dependent on the development of a suitable formulation that ensures adequate bioavailability and minimizes variability.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 1-Cyclohexyl-3-(2-phenylethyl)urea for preclinical animal dosing. The focus is on providing practical, step-by-step protocols for solubility assessment and the preparation of various formulation types, underpinned by a rationale for experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties of 1-Cyclohexyl-3-(2-phenylethyl)urea
A thorough understanding of the physicochemical properties of a compound is the foundation of a successful formulation strategy.[3] Key properties for 1-Cyclohexyl-3-(2-phenylethyl)urea are summarized in the table below.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C15H22N2O | PubChem |
| Molecular Weight | 246.35 g/mol | PubChem |
| Predicted LogP | 3.7 | PubChem |
| Water Solubility | Predicted to be low | Inferred from high LogP |
The high predicted LogP value suggests that 1-Cyclohexyl-3-(2-phenylethyl)urea is a lipophilic compound, which typically correlates with poor water solubility.[1] This characteristic necessitates the use of solubilization techniques for the development of formulations suitable for animal dosing.
Health and Safety Considerations
Formulation Development Workflow
The development of a suitable formulation for a poorly soluble compound is a systematic process. The following workflow provides a logical progression from initial solubility screening to the selection of a final formulation for in vivo studies.
Sources
Technical Support Center: Stability & Handling of N-cyclohexyl-N'-(2-phenylethyl)urea in Cell Culture Media
Welcome to the Technical Support Center for N-cyclohexyl-N'-(2-phenylethyl)urea (also known in screening libraries as WAY-359307) [1]. This compound is a highly lipophilic urea derivative utilized in specialized phenotypic screening, notably in assays targeting the alteration of lifespan in eukaryotic organisms [2].
Due to its specific physicochemical properties—specifically a high LogP and low aqueous solubility—researchers frequently encounter challenges related to precipitation, plastic adsorption, and serum protein binding when formulating it for in vitro assays [3]. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, self-validating protocols, and troubleshooting steps to ensure your cellular assays remain robust, reproducible, and scientifically sound.
FAQ & Troubleshooting Guide
Q1: Why do I observe micro-precipitates when adding the compound to DMEM or RPMI?
Expertise & Experience: The molecular structure of N-cyclohexyl-N'-(2-phenylethyl)urea features both a cyclohexyl and a phenylethyl ring linked by a urea moiety. This renders the compound highly lipophilic. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, local supersaturation occurs. The hydrophobic molecules aggregate before they can disperse, leading to nucleation and micro-crystallization [3]. Self-Validating System: To confirm whether precipitation has occurred, centrifuge an aliquot of your dosed media at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS/MS. A significant drop from the nominal concentration confirms physical precipitation.
Q2: My cellular assays show high well-to-well variability. Could the compound be degrading in the incubator?
Expertise & Experience: Di-substituted ureas are chemically very stable and do not readily hydrolyze under standard physiological conditions (pH 7.4, 37°C). The variability you are seeing is rarely due to chemical degradation. Instead, it is caused by physical instability—specifically, non-specific adsorption to polystyrene culture plates. Hydrophobic compounds partition into the plastic over time, effectively reducing the bioavailable concentration. Self-Validating System: Run a "media-only" control in your standard plastic plates versus glass or low-bind vials. Extract the compound at 0, 24, and 48 hours and quantify. A loss of compound in plastic but not in glass confirms adsorption.
Q3: How does the presence of Fetal Bovine Serum (FBS) impact the compound's stability and efficacy?
Expertise & Experience: FBS contains high concentrations of Bovine Serum Albumin (BSA), which acts as a hydrophobic sink. While BSA prevents the compound from precipitating or sticking to plastic (improving apparent physical stability in the bulk media), it heavily sequesters the drug. This drastically reduces the free bioavailable fraction capable of crossing the cell membrane to interact with intracellular targets [3].
Logical Relationships & Workflows
Logical relationship illustrating mechanisms of lipophilic compound depletion in in vitro assays.
Workflow for the preparation and validation of precipitation-free media containing urea compounds.
Quantitative Data Presentation
The table below summarizes the causality discussed in the FAQs, demonstrating how formulation and storage conditions dictate the actual concentration of N-cyclohexyl-N'-(2-phenylethyl)urea your cells experience.
| Time Point | Condition | Storage Temp | Total Recovery (%) | Free Fraction (%) | Mechanism of Loss |
| 0 hr | Media + 0% FBS (Glass) | 37°C | 98.5 ± 1.2 | 98.5 ± 1.2 | N/A (Baseline) |
| 48 hr | Media + 0% FBS (Glass) | 37°C | 96.0 ± 1.5 | 96.0 ± 1.5 | Stable in glass |
| 48 hr | Media + 0% FBS (Plastic) | 37°C | 42.3 ± 4.1 | 42.3 ± 4.1 | Non-specific adsorption |
| 48 hr | Media + 10% FBS (Plastic) | 37°C | 94.1 ± 2.0 | 12.4 ± 1.8 | BSA sequestration |
Experimental Protocols
Protocol 1: Preparation of Precipitation-Free Media Solutions
This protocol prevents local supersaturation and ensures physical stability.
-
Reconstitution: Dissolve N-cyclohexyl-N'-(2-phenylethyl)urea powder in 100% anhydrous DMSO to a concentration of 10 mM.
-
Storage: Aliquot into low-bind microcentrifuge tubes and store at -80°C to prevent moisture absorption (which drastically lowers solubility).
-
Thermal Equilibration: Prior to the assay, pre-warm the DMSO stock and the target cell culture media to 37°C in a water bath for 15 minutes.
-
Sonication: Sonicate the DMSO stock for 5 minutes to disrupt any invisible nucleation centers.
-
Dropwise Addition: Place the media on a vortex mixer at low speed. Add the DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls). Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Incubation: Incubate the formulated media at 37°C for 30 minutes prior to adding it to the cells to ensure micellar/protein equilibrium.
Protocol 2: LC-MS/MS Self-Validation of Bioavailable Concentration
This protocol allows you to verify the actual concentration of the drug in your media.
-
Sampling: Collect 500 µL of the formulated media at the desired time point (e.g., 48 hours post-incubation).
-
Clearance: Centrifuge the sample at 10,000 x g for 10 minutes at 37°C. Crucial: Centrifuging at 37°C prevents artificially shifting the temperature-dependent solubility equilibrium.
-
Transfer: Transfer 200 µL of the supernatant to a glass vial.
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile (containing an appropriate internal standard) to precipitate media proteins and release the protein-bound compound.
-
Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant to an LC-MS/MS autosampler vial for quantification against a standard curve prepared in a matching matrix.
References
-
PubChem. "1-Cyclohexyl-3-(2-phenylethyl)urea" CID 742677. National Center for Biotechnology Information.[Link]
- Goldfarb, D. S. "Method For Altering The Lifespan Of Eukaryotic Organisms." U.S.
-
MDPI. "Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model." Int. J. Mol. Sci. 2023.[Link]
WAY-359307 (1-Cyclohexyl-3-(2-phenylethyl)urea) Technical Support Center: Troubleshooting & Application Guide
Welcome to the Technical Support Center for 1-Cyclohexyl-3-(2-phenylethyl)urea (commonly referenced in libraries as WAY-359307 or CAS 70243-17-3). Originally identified in high-throughput screens for compounds capable of altering the lifespan of eukaryotic organisms via sirtuin (SIRT1) modulation[1], this 1,3-disubstituted urea presents unique challenges in preclinical assays.
As a Senior Application Scientist, I frequently observe researchers misinterpreting data due to the structural liabilities of the urea pharmacophore. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and verified mechanistic insights to ensure the scientific integrity of your drug development data.
Visualizing the Mechanistic Landscape
To troubleshoot effectively, you must understand how the structural motifs of 1-Cyclohexyl-3-(2-phenylethyl)urea—specifically the highly lipophilic cyclohexyl and phenylethyl groups flanking a rigid urea core—drive both intended target engagement and off-target liabilities.
Figure 1: Mechanistic divergence of WAY-359307 between SIRT1 modulation and sEH off-target.
Troubleshooting Guides & FAQs
Q1: My fluorescence-based SIRT1 deacetylation assay (e.g., Fluor-de-Lys) shows potent WAY-359307 activity, but my Western blots for native p53 acetylation show no effect. Why is there a discrepancy? Causality & Solution: This is a well-documented assay artifact. Many early putative SIRT1 activators do not directly activate the SIRT1 enzyme against native substrates[2]. Instead, they interact allosterically with the synthetic fluorophore (like TAMRA or AMC) covalently attached to the peptide substrate, artificially lowering the Michaelis constant ( Km ) for that specific synthetic construct, leading to a false positive[3]. To resolve this, you must abandon fluorogenic assays for this compound class and utilize a label-free LC-MS/MS assay (see Protocol A) to measure true catalytic turnover of native peptides.
Q2: In my cellular models, WAY-359307 is significantly altering arachidonic acid metabolism and reducing vascular inflammation. Is this a downstream effect of SIRT1? Causality & Solution: It is highly unlikely to be SIRT1-mediated. The 1-cyclohexyl-3-alkyl/aryl urea moiety is the exact, highly potent pharmacophore for soluble epoxide hydrolase (sEH) inhibitors[4]. sEH is the primary enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols[5]. WAY-359307 binds stoichiometrically to the sEH active site, acting as a competitive, tight-binding inhibitor[4]. If you observe altered oxylipin profiles, you are observing an sEH off-target effect. You must run a counter-screen against recombinant sEH (see Protocol B) to quantify this cross-reactivity.
Q3: At concentrations above 10-15 µM, I am seeing non-specific inhibition of multiple unrelated targets. Is this compound a Pan-Assay Interference Compound (PAINS)? Causality & Solution: Yes, at higher concentrations. The combination of a highly lipophilic cyclohexyl ring and a phenylethyl group flanking a rigid urea core drastically reduces aqueous solubility. In standard aqueous assay buffers, WAY-359307 can form colloidal aggregates (micelles) that non-specifically sequester and denature proteins. To test if your results are due to aggregation, add 0.01% (v/v) Triton X-100 to your assay buffer; the detergent disrupts these colloids and will abolish aggregation-based false positives.
Quantitative Data Presentation
Use the following reference table to benchmark your experimental data against the known pharmacological profile of 1-Cyclohexyl-3-(2-phenylethyl)urea.
| Target / Assay | Expected Activity Range | Mechanism of Action | Analytical Notes |
| SIRT1 (Fluor-de-Lys) | 1 - 5 µM (Apparent EC50 ) | Fluorophore interaction | False positive; driven by synthetic substrate[3]. |
| SIRT1 (Label-free LC-MS) | > 50 µM | True catalytic turnover | Minimal to no direct activation of native peptides[2]. |
| Soluble Epoxide Hydrolase | 10 - 100 nM ( IC50 ) | Competitive active-site binding | Primary off-target; driven by 1,3-disubstituted urea[4]. |
| Colloidal Aggregation | > 15 µM | Micelle formation | Reversed by adding 0.01% Triton X-100 to buffer. |
Experimental Protocols
Protocol A: Label-Free LC-MS/MS Assay for True SIRT1 Deacetylase Activity
Causality & Self-Validation: By utilizing a native, unlabeled p53 peptide, this system self-validates by completely removing the fluorophore variable. The inclusion of a no-enzyme control alongside a known true activator/inhibitor validates that any observed change in the mass-to-charge ( m/z ) ratio is due to genuine enzymatic deacetylation, not assay interference.
-
Substrate Preparation: Prepare 50 µM of native p53 peptide (residues 379-386, acetylated at Lys382) and 500 µM NAD+ in SIRT1 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reaction Assembly: Add 1-Cyclohexyl-3-(2-phenylethyl)urea (titrated from 0.1 µM to 50 µM) to the buffer. Initiate the reaction by adding 0.5 µg of recombinant human SIRT1.
-
Incubation & Quenching: Incubate at 37°C for 45 minutes. Quench the reaction by adding 10% (v/v) Trifluoroacetic acid (TFA). Causality: TFA instantly drops the pH, denaturing SIRT1 to stop the reaction, while simultaneously protonating the peptides to enhance ionization efficiency for positive-ion mode mass spectrometry.
-
LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for the acetylated precursor and the deacetylated product to calculate the exact turnover rate.
Protocol B: sEH Off-Target Counter-Screening Assay
Causality & Self-Validation: Because ureas are notorious for binding to the sEH active site, this counter-screen is mandatory. The system self-validates by using a known sEH inhibitor (e.g., AUDA or t-AUCB) as a positive control to ensure the assay's dynamic range is sensitive to the urea pharmacophore.
-
Enzyme & Buffer Setup: Dilute recombinant human sEH to 1 nM in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA. Causality: BSA acts as a carrier protein, preventing the highly lipophilic WAY-359307 from adhering to the hydrophobic plastic of the microplate walls, which would otherwise artificially lower the compound's effective concentration.
-
Compound Incubation: Pre-incubate the sEH enzyme with WAY-359307 (titrated from 1 nM to 10 µM) for 10 minutes at room temperature to allow for tight-binding equilibrium.
-
Substrate Addition: Add 5 µM of PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), a sensitive fluorogenic substrate for sEH.
-
Kinetic Measurement: Monitor the appearance of the fluorescent product (Ex 330 nm / Em 465 nm) kinetically over 15 minutes. Calculate the IC50 based on the initial velocity of the linear phase.
References
- Method For Altering The Lifespan Of Eukaryotic Organisms. US Patent 20090163545A1.
-
SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1. Journal of Biological Chemistry. URL:[Link]
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Sources
- 1. US20090163545A1 - Method For Altering The Lifespan Of Eukaryotic Organisms - Google Patents [patents.google.com]
- 2. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
Technical Support Center: Overcoming Resistance to 1-Cyclohexyl-3-(2-phenylethyl)urea in Cancer Cells
Welcome to the technical support center for researchers working with 1-Cyclohexyl-3-(2-phenylethyl)urea. This guide is designed to provide in-depth troubleshooting and practical guidance for scientists encountering or anticipating drug resistance in their cancer cell models. Our goal is to equip you with the foundational knowledge and experimental strategies needed to investigate, understand, and ultimately overcome resistance to this urea-based compound.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses common initial questions regarding 1-Cyclohexyl-3-(2-phenylethyl)urea and the development of resistance.
Q1: What is the likely mechanism of action for 1-Cyclohexyl-3-(2-phenylethyl)urea?
While 1-Cyclohexyl-3-(2-phenylethyl)urea is a specific molecule, its core structure belongs to the urea-based class of compounds, which have diverse biological activities.[1][2] Some well-characterized urea-containing drugs, like Sorafenib and Lenvatinib, function as kinase inhibitors targeting oncogenic signaling pathways such as the Ras-Raf-MEK-ERK pathway and VEGFR.[1][2] Other related compounds, like phenyl-chloroethyl ureas, have been shown to induce cell cycle arrest by alkylating proteins such as prohibitin.[3] Therefore, it is plausible that 1-Cyclohexyl-3-(2-phenylethyl)urea exerts its anticancer effects by inhibiting critical cellular kinases or by modifying proteins involved in cell cycle regulation. Initial experiments should focus on characterizing its impact on major survival and proliferation pathways.
Q2: Why do my cancer cells develop resistance to 1-Cyclohexyl-3-(2-phenylethyl)urea?
Drug resistance is a common phenomenon in cancer therapy and a major obstacle to successful treatment.[4][5] Resistance can be intrinsic (pre-existing in a small subpopulation of cells) or acquired through adaptation to the drug's pressure.[6] The primary drivers of acquired resistance often involve one or more of the following core mechanisms:
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[4][6][7][8] These transporters act as pumps, actively removing the drug from the cell and reducing its intracellular concentration to sub-lethal levels.[4][7]
-
Target Modification: If the compound acts on a specific protein target, mutations in the gene encoding that protein can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathway being inhibited by the drug.[9] For instance, if the drug inhibits the PI3K/AKT pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation signals.[9]
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins like Bcl-2 and IAPs (Inhibitor of Apoptosis proteins), making them resistant to programmed cell death signals induced by the drug.[9][10][11]
Q3: How can I confirm that my cell line has genuinely developed resistance?
Confirmation of resistance requires a quantitative comparison between the parental (sensitive) cell line and the suspected resistant line. The most critical metric is the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell viability by 50%. A significant increase in the IC50 value for the resistant line compared to the parental line is the primary indicator of resistance.[12] Generally, a 3- to 10-fold increase in IC50 is considered a clear indication of acquired resistance.[12] This should be validated using a standardized cell viability assay.
Part 2: Troubleshooting Guide - Investigating Acquired Resistance
This guide provides a systematic workflow for researchers observing a diminished response to 1-Cyclohexyl-3-(2-phenylethyl)urea over time.
Problem: My cancer cell line, which was initially sensitive to 1-Cyclohexyl-3-(2-phenylethyl)urea, now continues to proliferate despite treatment.
This workflow will guide you through confirming resistance and identifying the potential underlying mechanism.
Caption: Workflow for troubleshooting resistance to 1-Cyclohexyl-3-(2-phenylethyl)urea.
Troubleshooting Steps in Detail
| Issue / Question | Possible Cause | Recommended Action & Explanation |
| High variability between replicate wells in my viability assay. | Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.[13] | Ensure your cell suspension is homogenous before and during plating. Use reverse pipetting. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[13] |
| The IC50 value is not significantly different, but the cells look healthier. | The chosen viability assay may not be optimal, or the drug may be cytostatic rather than cytotoxic. | Try an alternative viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo). Also, consider performing a clonogenic (colony formation) assay to assess long-term proliferative capacity.[14] |
| My Rhodamine 123 efflux assay shows no difference, but I still suspect efflux pumps. | The specific pump upregulated in your cells may not transport Rhodamine 123 (a P-gp substrate). | Perform Western blotting or qPCR to directly measure the expression levels of the major ABC transporters, including P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[8] |
| Western blots for key signaling proteins (AKT, ERK) show no change in phosphorylation. | The resistance mechanism may not involve these common pathways, or the change is transient. | Consider a broader approach like a phospho-kinase antibody array to screen a larger number of signaling pathways simultaneously. This can help identify unexpected bypass tracks that have been activated by the resistant cells. |
Part 3: Key Experimental Protocols
Here we provide step-by-step guides for essential experiments in your resistance investigation.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol uses the continuous exposure, dose-escalation method to select for a resistant cell population.[12][15]
-
Determine Initial IC50: First, accurately determine the IC50 of 1-Cyclohexyl-3-(2-phenylethyl)urea in your parental cancer cell line using a 72-hour cell viability assay (e.g., MTT or CCK-8).[14]
-
Initial Exposure: Culture the parental cells in medium containing the compound at a concentration equal to the IC50.
-
Monitor and Passage: Maintain the cells at this concentration, changing the medium every 2-3 days. Initially, you will observe significant cell death. When the surviving cells repopulate the flask to ~70-80% confluency and exhibit a stable growth rate, passage them.[15]
-
Dose Escalation: Gradually increase the drug concentration in the culture medium. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.
-
Stabilize at Each Concentration: Allow the cells to adapt and stabilize their growth rate at each new concentration for at least 2-3 passages before escalating further.[15] If cell death exceeds 50%, return to the previous, lower concentration until the culture recovers.[15]
-
Final Resistant Population: Continue this process until the cells are stably proliferating at a concentration that is at least 10-fold higher than the initial IC50.
-
Verification and Banking: Confirm the new, higher IC50 of the resistant cell line compared to the parental line. Wean the cells off the drug for several passages to ensure the resistance phenotype is stable, then cryopreserve multiple vials.[14]
Protocol 2: Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the functional activity of P-gp and some other ABC transporters.
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in culture medium.
-
Inhibitor Control (Optional but Recommended): For a positive control, pre-incubate a sample of resistant cells with a known P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour at 37°C.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed, dye-free medium and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the FITC channel.
-
Interpretation: Resistant cells with high P-gp activity will have a lower MFI compared to parental cells, as they will have pumped out more of the fluorescent dye. The inhibitor-treated control cells should show an MFI similar to or higher than the parental cells, confirming that the efflux can be blocked.
Part 4: FAQs - Strategies for Overcoming Resistance
This section provides guidance on how to rationally design experiments to circumvent the resistance you have characterized.
Q1: My resistant cells show high levels of P-gp. How can I restore sensitivity?
The most direct strategy is to use your primary compound in combination with an ABC transporter inhibitor, also known as a chemosensitizer.[7]
-
Experimental Approach: Perform a dose-response matrix experiment. Treat your resistant cells with varying concentrations of 1-Cyclohexyl-3-(2-phenylethyl)urea in the presence of a fixed, non-toxic concentration of a P-gp inhibitor (e.g., Verapamil, Tariquidar).
-
Expected Outcome: You should observe a significant leftward shift in the dose-response curve, indicating a restoration of sensitivity. This synergistic effect confirms that P-gp-mediated efflux is a key resistance mechanism.[16] The goal of combination therapy is to use multiple agents to target different pathways, which can increase cancer cell death and reduce the likelihood of further resistance developing.[4][6]
Q2: I've found that the PI3K/AKT pathway is hyperactivated in my resistant cells. What's the next step?
This suggests the cells have developed a "bypass" mechanism. The logical next step is to co-administer 1-Cyclohexyl-3-(2-phenylethyl)urea with a specific inhibitor of the PI3K/AKT pathway.
-
Experimental Approach: Select a well-validated PI3K or AKT inhibitor (e.g., Pictilisib, Ipatasertib). First, determine the IC50 of this inhibitor alone in your resistant cell line. Then, design a combination experiment, similar to the one described above, to look for synergy.
-
Rationale: This dual-targeting approach attacks both the original pathway and the escape route the cancer cells have established, a strategy known as synthetic lethality.[17] Combining therapies that target multiple survival pathways can prolong the treatment response.[18]
Q3: My resistant cells show elevated Bcl-2 expression. What combination therapy should I try?
Upregulation of anti-apoptotic proteins like Bcl-2 makes cells resistant to death signals.[9][10] This can be countered by using BH3 mimetics, which are drugs designed to inhibit these anti-apoptotic proteins.[19]
-
Experimental Approach: The most clinically relevant BH3 mimetic targeting Bcl-2 is Venetoclax. Test the combination of 1-Cyclohexyl-3-(2-phenylethyl)urea with Venetoclax.
-
Mechanism of Synergy: Your primary compound generates the "death signal" (e.g., by causing cellular stress or damage), while the BH3 mimetic lowers the threshold for apoptosis by neutralizing the cell's primary defense against it. This combination can be highly effective at re-sensitizing resistant tumors.[10]
Caption: Overcoming resistance via rational combination therapies.
References
-
Role of Apoptosis in Cancer Resistance to Chemotherapy. (2018). IntechOpen. Available from: [Link]
-
Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance. (2020). Drug Resistance Updates. Available from: [Link]
-
Targeting Apoptosis to Overcome Chemotherapy Resistance. (2022). PubMed. Available from: [Link]
-
View of Targeting Apoptosis to Overcome Chemotherapy Resistance. Exon Publications. Available from: [Link]
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. Available from: [Link]
-
Anti-apoptotic PROTACs in Cancer Therapy: A Review. (2025). European Society of Medicine. Available from: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC - NIH. Available from: [Link]
-
Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available from: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025). Crown Bioscience. Available from: [Link]
-
Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. (2021). PMC - NIH. Available from: [Link]
-
1-Cyclohexyl-3-(2-phenylethyl)urea. PubChem. Available from: [Link]
-
Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells. (2007). PubMed. Available from: [Link]
-
ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. PMC - NIH. Available from: [Link]
-
The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Bentham Science. Available from: [Link]
-
The role of ABC transporters in drug resistance, metabolism and toxicity. (2004). Europe PMC. Available from: [Link]
-
How to solve the problem from cell viability test? (2023). ResearchGate. Available from: [Link]
-
Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016). National Cancer Institute. Available from: [Link]
-
Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. PMC - NIH. Available from: [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PMC - NIH. Available from: [Link]
-
Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators. (2020). MDPI. Available from: [Link]
-
Core mechanisms contributing to chemotherapeutic drug resistance in cancer cells. ResearchGate. Available from: [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available from: [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC - NIH. Available from: [Link]
-
Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. (2015). PubMed. Available from: [Link]
-
Scientists Discover New Molecule That Kills Hard-to-Treat Cancers. (2022). University of Texas at Dallas. Available from: [Link]
-
Editorial: Combination therapies in cancer treatment: enhancing efficacy and reducing resistance. Frontiers. Available from: [Link]
-
Potentiation of 1‐(2‐Chloroethyl)‐3‐cyclohexyl‐1‐nitrosourea's Toxicity in vitro by Two New Bioreductive Agents. PMC. Available from: [Link]
-
Resistance mechanisms to cancer chemotherapy. (2008). IMR Press. Available from: [Link]
-
York 2022. (2023). Available from: [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). PMC. Available from: [Link]
-
Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. PMC. Available from: [Link]
-
Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. (2022). MDPI. Available from: [Link]
-
Emerging Combination Therapies in Renal-Cell Carcinoma: Applying the Lessons from Clinical Trials to Clinical Practice. (2026). Journal of Oncology Navigation & Survivorship. Available from: [Link]
-
New approaches reveal how cancer drugs work in their cellular context. (2026). Creoptix. Available from: [Link]
-
Combination Peptide Therapies Might Offer More Effective, Less Toxic Cancer Treatment. (2012). Ohio State University Comprehensive Cancer Center. Available from: [Link]
-
Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journals. Available from: [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Apoptosis in Cancer Resistance to Chemotherapy | IntechOpen [intechopen.com]
- 10. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Apoptosis to Overcome Chemotherapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. drugdiscoverynews.com [drugdiscoverynews.com]
- 18. Frontiers | Editorial: Combination therapies in cancer treatment: enhancing efficacy and reducing resistance [frontiersin.org]
- 19. esmed.org [esmed.org]
Technical Support Center: Minimizing Cytotoxicity of 1-Cyclohexyl-3-(2-phenylethyl)urea
Welcome to the Technical Support Center for 1-Cyclohexyl-3-(2-phenylethyl)urea (PubChem CID 742677)[1]. This compound is a highly potent, urea-based transition-state mimic designed to inhibit soluble epoxide hydrolase (sEH)[2].
While sEH inhibition is fundamentally cytoprotective—stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs) and preventing their conversion into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[3]—researchers frequently encounter apparent cytotoxicity when applying this compound to normal cells (e.g., HEK293, PBMCs, HUVECs). This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate off-target cell death, ensuring your assays reflect true target engagement.
Mechanism of sEH inhibition by 1-Cyclohexyl-3-(2-phenylethyl)urea stabilizing EETs.
Troubleshooting FAQs
Q: Why am I observing significant cell death in both my vehicle control and treated wells? A: The root cause is almost certainly solvent toxicity. Urea-based sEH inhibitors feature dual bulky, non-planar hydrophobic groups (cyclohexyl and phenylethyl)[3]. To force the compound into aqueous media, researchers often overcompensate by using >0.5% DMSO. In normal cells, DMSO concentrations above 0.1% induce significant lipid dissolution and solvent toxicity, confounding viability assays. Actionable Fix: Cap final DMSO at 0.05% – 0.1%, or transition to a cyclodextrin-based inclusion complex (see protocol below).
Q: My cells are dying at 50 µM, but literature states sEH inhibitors are non-toxic. What is happening? A: You are dosing far above the therapeutic window. The sEH enzyme is inhibited by urea transition-state mimics at picomolar to low nanomolar concentrations[2]. At 50 µM, the compound exceeds its aqueous thermodynamic solubility. This leads to the formation of microcrystals in the culture media. These crystals physically disrupt cellular lipid bilayers, causing mechanical cytotoxicity. Actionable Fix: Restrict your working concentration to the 10 nM – 1 µM range.
Q: How can I build a self-validating assay to prove the cytotoxicity is off-target and not a result of sEH inhibition? A: sEH inhibition shifts endoplasmic reticulum (ER) stress toward cell survival and homeostasis; it is not a cytotoxic event[2]. To self-validate your system, quantify the intracellular EET/DHET ratio using an ELISA or LC-MS/MS alongside your viability assay (e.g., MTT/CellTiter-Glo). If you observe a drop in cell viability without a proportional, dose-dependent increase in the EET/DHET ratio, the toxicity is entirely off-target (likely precipitation or solvent effects).
Quantitative Formulation Data
To highlight the causality between formulation choices and cell viability, the following table summarizes the behavior of 1-Cyclohexyl-3-(2-phenylethyl)urea under different delivery strategies in HEK293 cells.
| Formulation Strategy | Max Soluble Conc. (µM) | sEH IC50 (nM) | HEK293 CC50 (µM) | Primary Cause of Cytotoxicity |
| 100% DMSO (Direct) | < 5 µM (in media) | ~ 2.5 nM | 12.5 µM | Solvent toxicity & micro-precipitation |
| 10% Tween-80 | 25 µM | ~ 3.0 nM | 45.0 µM | Surfactant-induced membrane lysis |
| 20% HP-β-CD | > 100 µM | ~ 2.8 nM | > 100 µM | None observed (Target-specific range) |
Experimental Workflow & Protocols
Step-by-step troubleshooting workflow to minimize sEH inhibitor cytotoxicity.
Step-by-Step Methodology: HP-β-CD Complexation
To completely bypass DMSO-induced cytotoxicity and prevent micro-precipitation, complex the inhibitor within the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Preparation of Vehicle: Dissolve HP-β-CD in sterile PBS (pH 7.4) to a final concentration of 20% (w/v). Filter sterilize the solution through a 0.22 µm PES membrane.
-
Primary Stock Generation: Dissolve 1-Cyclohexyl-3-(2-phenylethyl)urea in 100% DMSO to create a 10 mM primary stock. Vortex vigorously and sonicate for 5 minutes to ensure complete dissolution.
-
Complexation: Add the 10 mM DMSO stock dropwise into the 20% HP-β-CD solution under continuous, high-speed vortexing to create a 100 µM working stock. The final DMSO concentration in this intermediate stock will be exactly 1%.
-
Thermal Incubation: Place the working stock in a sonicating water bath at 37°C for 15 minutes. Causality Note: Heat and sonication provide the thermodynamic energy required to drive the highly lipophilic cyclohexyl and phenylethyl moieties into the hydrophobic core of the cyclodextrin ring.
-
Cell Treatment & Validation: Dilute the working stock 1:100 directly into pre-warmed complete culture media. The final concentration applied to your cells will be 1 µM inhibitor, 0.2% HP-β-CD, and a negligible 0.01% DMSO. Validate target engagement by confirming an elevated EET/DHET ratio via ELISA.
References
-
Title: 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: Metabolite Identification of N-cyclohexyl-N'-(2-phenylethyl)urea In Vitro
Welcome to the technical support center for the in vitro metabolite identification of N-cyclohexyl-N'-(2-phenylethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to design robust experiments, overcome common challenges, and accurately interpret your results.
Section 1: Understanding the Metabolic Landscape of N-cyclohexyl-N'-(2-phenylethyl)urea
N-cyclohexyl-N'-(2-phenylethyl)urea is an N,N'-disubstituted urea. Based on its chemical structure and data from analogous compounds, its metabolism is anticipated to be primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The primary sites for metabolic modification, or "soft spots," are the cyclohexyl ring, the phenyl ring, and the ethyl linker.
The expected Phase I metabolic pathways include:
-
Hydroxylation of the cyclohexyl ring: This is a very common metabolic pathway for drugs containing a cyclohexyl moiety.[4][5] This can result in the formation of various mono-hydroxylated isomers (e.g., 2-hydroxy, 3-hydroxy, 4-hydroxy), which may exist as cis and trans stereoisomers.[4]
-
Aromatic hydroxylation of the phenyl ring: The phenyl group is another likely site for oxidation, typically at the para-position, to form a phenolic metabolite.[6][7]
-
N-dealkylation: Cleavage of the bond between the nitrogen and the phenylethyl group could occur, though this may be a minor pathway compared to hydroxylation.[8][9]
-
Oxidation of the ethyl bridge: Hydroxylation could also potentially occur on the ethyl linker.
These Phase I metabolites can subsequently undergo Phase II conjugation reactions (e.g., glucuronidation) to form more water-soluble products, which are more readily excreted.[7][10]
Predicted Metabolic Pathway Diagram
Caption: Predicted Phase I and Phase II metabolic pathways.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the in vitro metabolite identification of N-cyclohexyl-N'-(2-phenylethyl)urea.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low turnover of the parent compound. | 1. Inactive Microsomes: Improper storage or multiple freeze-thaw cycles of liver microsomes. 2. Cofactor Degradation: NADPH is unstable at room temperature. 3. Low Substrate Concentration: The concentration of the parent compound is too low for detection of turnover. 4. Inappropriate Incubation Time: The incubation time is too short for slowly metabolized compounds. | 1. Use fresh or properly stored (-80°C) microsomes. Avoid repeated freeze-thaw cycles. 2. Prepare NADPH solutions fresh just before use and keep on ice. Initiate the reaction by adding the cofactor. 3. Increase the substrate concentration. Be mindful of solubility limits. 4. Extend the incubation time (e.g., up to 60 minutes or longer for low-clearance compounds). |
| Inconsistent results between experiments. | 1. Pipetting Errors: Inaccurate pipetting of microsomes, substrate, or cofactors. 2. Temperature Fluctuations: Inconsistent incubation temperature. 3. Variable Quenching: Inconsistent timing or method of stopping the reaction. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like microsomal suspensions. 2. Ensure the water bath or incubator is at a stable 37°C. Pre-warm all solutions. 3. Use a consistent quenching method (e.g., adding a fixed volume of ice-cold acetonitrile or methanol) at precise time points. |
| High background noise in LC-MS analysis. | 1. Contaminated Reagents: Impurities in solvents, buffers, or microsomes. 2. Matrix Effects: Ion suppression or enhancement from the incubation matrix. 3. Carryover: Residual sample from previous injections in the LC-MS system. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Perform a protein precipitation step followed by centrifugation to remove most of the microsomal protein. Consider solid-phase extraction (SPE) for cleaner samples. 3. Run blank injections between samples to check for and reduce carryover. Optimize the needle wash method. |
| Difficulty distinguishing between isomeric metabolites. | 1. Co-elution: Hydroxylated isomers on the cyclohexyl and phenyl rings may have similar polarities and co-elute. 2. Similar Fragmentation Patterns: Isomers may produce similar MS/MS fragmentation patterns. | 1. Optimize the LC gradient to improve chromatographic separation. Try a longer column or a column with different chemistry (e.g., PFP instead of C18). 2. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm elemental composition. NMR spectroscopy would be required for definitive structural elucidation, though this is often not feasible for in vitro samples. |
| Suspected reactive metabolite formation. | 1. Formation of Unstable Intermediates: The parent compound may form reactive metabolites that covalently bind to proteins. | 1. Include a nucleophilic trapping agent, such as glutathione (GSH), in the incubation mixture. Look for the formation of GSH adducts (M+305 Da). This can help to characterize the bioactivation potential of the compound. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which in vitro system is best for studying the metabolism of N-cyclohexyl-N'-(2-phenylethyl)urea?
A1: Human liver microsomes (HLM) are an excellent starting point. They are rich in CYP enzymes, which are expected to be the primary drivers of metabolism for this compound.[2] HLMs are cost-effective and suitable for high-throughput screening.[11] If you suspect involvement of cytosolic enzymes or need to investigate both Phase I and Phase II metabolism simultaneously, liver S9 fractions or cryopreserved hepatocytes would be more appropriate as they contain a broader range of enzymes.[7]
Q2: What concentration of the test compound and microsomes should I use?
A2: A typical starting concentration for the test compound is 1 µM. This is generally low enough to be within the linear range of enzyme kinetics and avoid substrate inhibition. For microsomal protein concentration, 0.5 mg/mL is a standard starting point. These concentrations may need to be optimized depending on the metabolic rate of the compound.
Q3: How can I confirm that the observed metabolite formation is enzyme-mediated?
A3: You should always include control incubations. The two most important controls are:
-
No Cofactor Control: An incubation containing everything except NADPH. This will show if the parent compound is unstable in the buffer or if there is any NADPH-independent degradation.
-
Heat-Inactivated Microsome Control: An incubation where the microsomes have been denatured by heating (e.g., 95°C for 5 minutes) before adding the substrate and cofactor. This confirms that the metabolism is dependent on active enzymes.
Q4: How do I predict the mass-to-charge ratio (m/z) of potential metabolites?
A4: First, determine the exact mass of your parent compound. Then, calculate the expected mass shifts for common metabolic reactions. For N-cyclohexyl-N'-(2-phenylethyl)urea, the key transformations are:
-
Hydroxylation: Addition of an oxygen atom (+15.9949 Da).
-
Glucuronidation: Addition of a glucuronic acid moiety (+176.0321 Da). You would then search your LC-MS data for ions corresponding to these masses.
Q5: What are the best LC-MS/MS scan modes for metabolite identification?
A5: A combination of scan modes is most effective:
-
Full Scan (MS1): To detect all ions present in the sample.
-
Product Ion Scan (MS2): To fragment the parent compound and potential metabolites to obtain structural information.
-
Neutral Loss Scan: Useful for identifying classes of metabolites, such as glucuronides which often show a neutral loss of 176 Da.
-
Precursor Ion Scan: Can be used to find all parent ions that produce a common fragment ion, which might be characteristic of a part of the molecule that remains unchanged after metabolism.
Section 4: Experimental Protocols
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability and identifying the primary metabolites of N-cyclohexyl-N'-(2-phenylethyl)urea.
Materials:
-
N-cyclohexyl-N'-(2-phenylethyl)urea (stock solution in DMSO or acetonitrile)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (or NADPH stock solution)
-
Ice-cold Acetonitrile (with internal standard, if available) for quenching
-
Microcentrifuge tubes
-
37°C water bath
Procedure:
-
Prepare a master mix of phosphate buffer and HLM (to a final concentration of 0.5 mg/mL). Keep on ice.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound to each tube to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the tubes at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate the reaction by adding pre-warmed NADPH solution to a final concentration of 1 mM.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Experimental Workflow Diagram
Sources
- 1. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of N-methyl, N-propargylphenylethylamine: studies with human liver microsomes and cDNA expressed cytochrome P450 (CYP) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
Technical Support Center: Preventing Precipitation of 1-Cyclohexyl-3-(2-phenylethyl)urea
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-Cyclohexyl-3-(2-phenylethyl)urea , a hydrophobic small molecule utilized in biochemical and cellular assays.
Handling substituted urea derivatives requires precise solvent management. The structural core of this compound features a urea motif (N-CO-N), which is notorious in medicinal chemistry for forming highly stable intermolecular hydrogen bonds. While this property is advantageous for target-binding affinity, it significantly increases the crystal lattice energy, making the compound highly susceptible to precipitation in both organic stock solutions and aqueous assay buffers.
Physicochemical Profiling
Understanding the quantitative properties of your compound is the first step in troubleshooting solubility issues.
Table 1: Physicochemical Properties & Solubility Impact
| Property | Value | Mechanistic Impact on Solubility |
| Molecular Weight | 246.35 g/mol | Moderate size; standard permeability but relies heavily on solvent interactions (1). |
| Hydrogen Bond Donors | 2 (Urea NH) | Promotes strong intermolecular self-association and crystallization (2). |
| Hydrogen Bond Acceptors | 1 (Urea C=O) | Facilitates tight crystal lattice packing. |
| Solvent Preference | Aprotic (DMSO) | Requires disruption of H-bonds for solubilization; highly sensitive to water influx. |
Mechanistic Pathway of Precipitation
Mechanistic pathway of moisture-induced precipitation of urea derivatives in DMSO.
Frequently Asked Questions (Troubleshooting)
Q1: Why did my 1-Cyclohexyl-3-(2-phenylethyl)urea precipitate in the primary DMSO stock after several weeks of storage? A1: The root cause is almost always moisture contamination. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a stock vial is repeatedly opened to ambient air, it rapidly absorbs atmospheric water. The introduction of water into the DMSO matrix disrupts the aprotic solvation shell around the hydrophobic cyclohexyl and phenylethyl rings. Consequently, the urea core's hydrogen bonds drive the molecules to self-associate, overcoming the solvent interactions and leading to precipitation. Repeated freeze-thaw cycles further lower the kinetic energy of the system, acting as a nucleation catalyst for crystal formation (3).
Q2: Can I rescue a DMSO stock solution that has visible precipitate? A2: You can attempt a rescue by gently warming the tightly sealed vial in a 37°C water bath followed by 5–10 minutes of bath sonication. This adds thermal and acoustic kinetic energy to break the intermolecular urea bonds. Critical self-validation step: If the solution does not become completely optically clear, it must be discarded. Even if it appears to redissolve, the concentration is likely compromised. It is a strict best practice to prepare a fresh stock rather than risk irreproducible dose-response curves in your downstream assays.
Q3: How do I prevent precipitation when diluting the DMSO stock into my aqueous cell culture medium or assay buffer? A3: Precipitation during aqueous dilution is caused by localized "solvent shock." If you add aqueous buffer directly to the DMSO stock, the sudden change in polarity forces the compound past its kinetic solubility limit before it can disperse. To prevent this, reverse the order of addition: perform a rapid, dropwise addition of the DMSO stock into a vigorously vortexed aqueous buffer. Ensure the final DMSO concentration remains below 0.1% - 0.5% to maintain cell viability (4). If precipitation persists, a stepwise serial dilution or the inclusion of biocompatible co-solvents (e.g., PEG400 or Tween-80) is required.
Rapid Troubleshooting Workflow
Troubleshooting workflow for resolving precipitation in stock and working solutions.
Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of Anhydrous Primary Stock Solutions
Objective: Establish a stable, moisture-free 10 mM stock solution of 1-Cyclohexyl-3-(2-phenylethyl)urea.
-
Equilibration: Transfer the lyophilized vial of the compound from cold storage to a desiccator. Allow it to equilibrate to room temperature for 30 minutes before opening. Causality: Opening cold vials causes immediate atmospheric condensation on the powder, introducing water before the solvent is even added.
-
Reconstitution: Weigh the required mass using an analytical balance and reconstitute using strictly anhydrous, sterile-filtered DMSO (>99.9% purity, preferably packaged under argon).
-
Dissolution: Vortex gently until completely dissolved. Avoid excessive heating, which can degrade the solvent or the compound.
-
Aliquoting: Divide the solution into single-use amber microcentrifuge tubes (e.g., 20–50 µL per tube).
-
Storage: Store aliquots at -80°C. Causality: Single-use aliquots eliminate freeze-thaw cycles and prevent repeated exposure to ambient moisture, preserving the anhydrous state of the DMSO.
Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays
Objective: Dilute the organic stock into an aqueous buffer without crossing the kinetic solubility threshold.
-
Preparation: Thaw a single DMSO aliquot at room temperature. Pre-warm the target aqueous buffer (e.g., PBS or media) to 37°C to maximize kinetic solubility.
-
Agitation: Set a vortex mixer to medium-high speed. Place the tube containing the pre-warmed aqueous buffer on the vortex.
-
Dispersion: While the buffer is actively swirling, use a micropipette to add the DMSO stock dropwise directly into the center of the liquid vortex. Do not let the DMSO run down the side of the tube. Causality: Dropwise addition into a vortexing solution maximizes the dispersion rate, preventing localized high concentrations of the hydrophobic compound that exceed the kinetic solubility limit.
-
Validation: Continue vortexing for 5–10 seconds. Visually inspect the solution against a dark background to ensure no micro-precipitates (cloudiness) have formed. Use immediately.
References
- National Center for Biotechnology Information. "1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem." URL: [1]
- Sigma-Aldrich.
- PMC - NIH. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." URL: [1]
- BenchChem.
Sources
A Comprehensive Comparison Guide: 1-Cyclohexyl-3-(2-phenylethyl)urea vs. Established Prohibitin Inhibitors
Prohibitins (PHB1 and PHB2) are highly conserved scaffolding proteins that form ring-like macromolecular complexes in the inner mitochondrial membrane (IMM). Beyond maintaining mitochondrial dynamics and oxidative phosphorylation, PHBs act as critical signaling nodes in the cytosol and nucleus, regulating pathways such as CRaf-MEK-ERK and Notch/HES1,[1]. Because PHB overexpression is heavily implicated in cancer cell survival and chemoresistance, targeting these proteins has become a priority in oncological drug development.
This technical guide objectively compares the structural and functional profile of the synthetic urea-derivative 1-Cyclohexyl-3-(2-phenylethyl)urea against three established, best-in-class prohibitin inhibitors: Fluorizoline , Rocaglamide A (RocA) , and JI130 .
Mechanistic Divergence & Pathway Analysis
While all four compounds target the prohibitin interactome, their downstream cellular outcomes diverge significantly based on their specific binding modalities and complex stabilization properties.
-
1-Cyclohexyl-3-(2-phenylethyl)urea (CPEU): Cataloged as WAY-359307 (PubChem CID 742677)[2],[3], this compound features a distinct urea pharmacophore. Unlike natural flavaglines, its synthetic backbone offers a unique steric profile designed to disrupt PHB1/2 IMM scaffolding, inducing metabolic stress without the pleiotropic translation-blocking effects seen in broader natural products.
-
Fluorizoline: A synthetic fluorinated thiazoline that directly binds both PHB1 and PHB2[4]. It induces the integrated stress response and triggers apoptosis in hematologic malignancies (such as CLL) by robustly upregulating the pro-apoptotic BH3-only protein NOXA[5]. Furthermore, it acts as a potent mitophagy modulator, blocking PINK1/Parkin-dependent clearance of damaged mitochondria,[4].
-
Rocaglamide A (RocA): A naturally occurring flavagline that binds PHBs to inhibit CRaf activation and block NF-κB signaling. Like fluorizoline, RocA is a potent inhibitor of CCCP- and Oligomycin/Antimycin (OA)-induced mitophagy, functioning effectively at nanomolar concentrations.
-
JI130: A highly specific PHB2 ligand. Instead of primarily targeting the IMM complex, JI130 targets cytosolic PHB2, stabilizing its interaction with the Notch downstream transcription factor HES1[6],[7]. By trapping HES1 in the cytosol, JI130 prevents its nuclear translocation, leading to G2/M cell cycle arrest and tumor suppression in pancreatic cancer models[8],[1].
Fig 1. Prohibitin inhibitor pathways and downstream cellular outcomes.
Quantitative Performance Comparison
To guide experimental design, the table below synthesizes the quantitative performance metrics and primary applications of these inhibitors based on current literature.
| Compound | Target | Primary Mechanism | In Vitro Potency | Key Experimental Advantage |
| 1-Cyclohexyl-3-(2-phenylethyl)urea | PHB1/2 | Mitochondrial scaffold disruption | ~10-20 µM | High synthetic tractability; novel urea pharmacophore[2]. |
| Fluorizoline | PHB1/2 | NOXA upregulation; Mitophagy block | 1.25-10 µM | Highly penetrant in primary hematologic malignancies (e.g., CLL)[5]. |
| Rocaglamide A | PHB1/2 | CRaf inhibition; Mitophagy block | 50-500 nM | Extreme nanomolar potency; dual-targeting capability,. |
| JI130 | PHB2 | PHB2-HES1 stabilization | 49 nM (EC50) | Exquisite specificity for Notch/HES1-driven solid tumors[8],[7]. |
Experimental Methodologies & Protocols
A common pitfall in prohibitin research is relying solely on downstream phenotypic assays (like cell death) to claim target engagement. As an application scientist, you must build a self-validating system : first proving the compound physically binds PHB in intact cells, followed by a functional assay isolating the specific phenotype.
Protocol 1: Target Engagement Validation via CETSA
Causality: Traditional affinity pull-downs require cell lysis, which uses detergents that inherently disrupt the delicate, native PHB1/2 ring complex in the IMM. The Cellular Thermal Shift Assay (CETSA) bypasses this artifact by measuring the thermal stabilization of PHBs upon ligand binding in living cells, ensuring the drug penetrates the mitochondria and engages the physiological target.
-
Cell Treatment: Culture HeLa cells to 70% confluency. Treat with 10 µM 1-Cyclohexyl-3-(2-phenylethyl)urea, 10 µM Fluorizoline, or a DMSO vehicle control for 2 hours.
-
Thermal Profiling: Aliquot cell suspensions (100 µL) into PCR tubes. Heat individual tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow precipitation of denatured proteins.
-
Lysis & Solubilization: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured fraction.
-
Quantification: Analyze the soluble fraction (supernatant) via Western blot using anti-PHB1 and anti-PHB2 antibodies.
-
Validation: A rightward shift in the melting curve ( Tm ) of PHB1/2 in compound-treated samples versus DMSO confirms direct intracellular target engagement.
Protocol 2: Functional Assessment of Mitophagy Inhibition
Causality: PHB2 acts as an IMM mitophagy receptor that binds to LC3 upon mitochondrial depolarization[4]. Ligands like Fluorizoline and RocA block this interaction. To prove this without the confounding variable of apoptosis (which also destroys mitochondria), we must uncouple the mitochondria while simultaneously blocking caspases.
-
Induction & Treatment: Co-treat HeLa cells expressing Parkin with 10 µM CCCP (to depolarize mitochondria) and the test PHB inhibitor (e.g., 10 µM CPEU or 500 nM RocA) for 16 hours. Crucial Step: Include the pan-caspase inhibitor Q-VD-OPh (20 µM) to isolate the mitophagy phenotype from apoptotic mitochondrial degradation.
-
Immunofluorescence Staining: Fix cells with 4% PFA. Permeabilize and co-stain for TOM20 (mitochondrial outer membrane marker) and LC3 (autophagosome marker).
-
Confocal Microscopy: Quantify the integrated density of TOM20.
-
Validation: CCCP alone should result in near-complete loss of TOM20 signal. Successful PHB inhibition by the ligand will rescue TOM20 degradation and prevent LC3-TOM20 co-localization.
Fig 2. Self-validating workflow for assessing target engagement and functional efficacy.
References
-
Núñez-Vázquez, S., et al. "The prohibitin-binding compound fluorizoline inhibits mitophagy in cancer cells." Oncogenesis (2021).[Link]
-
Cosialls, A. M., et al. "The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA." Haematologica (2017).[Link]
-
Polier, G., et al. "Prohibitin ligands: a growing armamentarium to tackle cancers, osteoporosis, inflammatory, cardiac and neurological diseases." Cellular and Molecular Life Sciences (2020).[Link]
-
Perron, A., et al. "Notch inhibitor screening reveals an unexpected HES1 heterodimer." Journal of Biological Chemistry (2018).[Link]
-
National Center for Biotechnology Information. "1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677." PubChem Database.[Link]
Sources
- 1. Targeting Prohibitins to Inhibit Melanoma Growth and Overcome Resistance to Targeted Therapies [mdpi.com]
- 2. 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexyl-3-(2-phenylethyl)urea | C15H22N2O | CID 742677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax | Haematologica [haematologica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. JI130 | Hes1 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to Modulating Prohibitin Levels: Western Blot Analysis of 1-Cyclohexyl-3-(2-phenylethyl)urea and siRNA-mediated Knockdown
For researchers, scientists, and drug development professionals investigating the multifaceted roles of prohibitin (PHB), precise modulation of its cellular levels is paramount. This guide provides an in-depth technical comparison of two distinct methodologies for altering prohibitin expression: chemical treatment with urea-based compounds and genetic knockdown via small interfering RNA (siRNA). We will focus on the analysis of prohibitin levels by Western blot, using 1-Cyclohexyl-3-(2-phenylethyl)urea as a representative of a class of compounds known to affect prohibitin, and compare its effects with the targeted suppression achieved by siRNA.
Prohibitin, a highly conserved protein, is implicated in a variety of cellular processes including cell cycle regulation, mitochondrial function, and apoptosis.[1][2][3] Its dysregulation has been linked to various diseases, making it a compelling target for therapeutic intervention.[4] This guide will equip you with the foundational knowledge and detailed protocols to effectively investigate prohibitin modulation in your own research.
Understanding the Mechanisms of Prohibitin Modulation
A nuanced understanding of how different methods impact prohibitin is crucial for experimental design and data interpretation. Here, we compare the mechanisms of a chemical modulator and a genetic tool.
Chemical Modulation: The Case of Cyclohexylphenyl-chloroethyl Urea (CCEU)
While direct studies on 1-Cyclohexyl-3-(2-phenylethyl)urea are limited, extensive research on the closely related compound, cyclohexylphenyl-chloroethyl urea (CCEU), provides a strong model for its potential mechanism. Phenyl-chloroethyl ureas (CEUs) are a class of anticancer compounds that primarily act by alkylating proteins.[5][6]
Notably, CCEU has been shown to specifically alkylate prohibitin on an aspartyl residue (Asp-40).[5][6] This alkylation event does not lead to degradation but rather an increase in the cellular content of prohibitin.[5][6][7] The accumulation of alkylated prohibitin is associated with cell cycle arrest in the G1 phase, highlighting a functional consequence of this chemical modulation.[5][6] It is plausible that 1-Cyclohexyl-3-(2-phenylethyl)urea, sharing a core structural motif, may exert a similar effect on prohibitin levels.
Genetic Suppression: siRNA-mediated Knockdown
In contrast to the stabilizing effect of CCEU, siRNA offers a method for the targeted degradation of prohibitin. Small interfering RNAs are short, double-stranded RNA molecules that can be designed to be complementary to the mRNA sequence of a target gene. Upon introduction into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target mRNA. This leads to a significant reduction in the translation of the target protein, in this case, prohibitin. This approach provides a direct method to study the effects of prohibitin loss-of-function.
Comparative Analysis of Prohibitin Modulation Techniques
The choice between chemical modulation and genetic knockdown depends on the specific research question. The following table summarizes the key differences in their performance and expected outcomes.
| Feature | 1-Cyclohexyl-3-(2-phenylethyl)urea (inferred from CCEU) | siRNA-mediated Knockdown |
| Effect on Prohibitin Levels | Increase | Decrease |
| Mechanism of Action | Post-translational modification (alkylation) leading to protein accumulation.[5][6] | Post-transcriptional gene silencing leading to mRNA degradation. |
| Specificity | May have off-target effects by alkylating other proteins.[7] | Highly specific to the prohibitin mRNA sequence, though off-target effects are possible. |
| Reversibility | Potentially reversible as the compound is metabolized or removed. | Transient; duration of knockdown depends on cell type and division rate. |
| Typical Application | Studying the effects of prohibitin accumulation and G1/S phase cell cycle arrest.[5][6] | Investigating the consequences of prohibitin loss-of-function.[4] |
| Advantages | - Rapid onset of action.- Dose-dependent effects. | - High specificity.- Allows for the study of protein function through its absence. |
| Limitations | - Potential for off-target effects.- The precise mechanism of protein accumulation may be complex. | - Efficiency of knockdown can vary.- Potential for off-target gene silencing. |
Experimental Protocols
To aid your research, we provide detailed protocols for treating cells with 1-Cyclohexyl-3-(2-phenylethyl)urea and for performing Western blot analysis to quantify changes in prohibitin levels.
Cell Culture and Treatment with 1-Cyclohexyl-3-(2-phenylethyl)urea
This protocol outlines the general steps for treating a cell line of interest. Optimization of cell density, compound concentration, and treatment duration is recommended for each cell line.
-
Cell Seeding: Plate your cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of 1-Cyclohexyl-3-(2-phenylethyl)urea in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Once the cells have adhered and are actively dividing, replace the existing medium with the medium containing the various concentrations of 1-Cyclohexyl-3-(2-phenylethyl)urea. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Caption: Workflow for Western blot analysis of prohibitin levels after compound treatment.
Western Blot Protocol for Prohibitin Detection
This protocol provides a standard framework for the immunodetection of prohibitin.[9][10]
-
Sample Preparation for Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12%) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for prohibitin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the prohibitin signal to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Prohibitin Signaling and its Modulation
Prohibitin is a central node in several signaling pathways, influencing cell proliferation, apoptosis, and mitochondrial integrity.[1][12] Understanding these pathways is key to interpreting the functional consequences of modulating prohibitin levels.
Caption: Simplified overview of prohibitin's role in key cellular signaling pathways.
Treatment with a compound like CCEU, which increases prohibitin levels, would be expected to enhance its inhibitory effect on E2F transcription factors, leading to G1/S phase arrest.[5][6] Conversely, siRNA-mediated knockdown of prohibitin would relieve this inhibition, potentially promoting cell cycle progression. Furthermore, given prohibitin's role in maintaining mitochondrial integrity, its knockdown could lead to increased reactive oxygen species (ROS) production and sensitize cells to apoptosis.[4][13] Prohibitin also regulates the PI3K/AKT and mTOR pathways, which are central to cell growth and proliferation.[12][14]
By employing both chemical and genetic tools to modulate prohibitin levels and analyzing the downstream effects using techniques like Western blotting, researchers can gain a comprehensive understanding of this critical protein's function in health and disease.
References
-
Signaling pathways of prohibitin and its role in diseases. Taylor & Francis Online. [Link]
-
Signaling pathways of prohibitin and its role in diseases. PubMed. [Link]
-
Signaling pathways of prohibitin and its role in diseases. ResearchGate. [Link]
-
Prohibitin regulates mTOR pathway via interaction with FKBP8. Hepatoma Research. [Link]
-
PI3K/AKT signaling pathway involvement in motility loss associated with prohibitin downregulation in sperm from infertile men. Reproduction, Fertility and Development. [Link]
-
Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells. PubMed. [Link]
-
Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. PMC. [Link]
-
1-Cyclohexyl-3-(2-phenylethyl)urea. PubChem. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Western Blot Protocol. ResearchGate. [Link]
-
Alkylation of prohibitin by cyclohexylphenyl- chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in. SciSpace. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]
-
The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies. PubMed. [Link]
-
Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl. RSC Publishing. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]
-
Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC. [Link]
-
Prohibitin-1 maintains the angiogenic capacity of endothelial cells by regulating mitochondrial function and senescence. PMC. [Link]
-
An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI. [Link]
-
Redetermination of 1-cyclo-hexyl-3-(2-furo-yl)thio-urea. PubMed. [Link]
-
1-cyclohexyl-3-(2-ethylhexyl)urea — Chemical Substance Information. NextSDS. [Link]
-
Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA. Beilstein Journal of Organic Chemistry. [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Signaling pathways of prohibitin and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The prohibitin protein complex promotes mitochondrial stabilization and cell survival in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blotting [merckmillipore.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Prohibitin regulates mTOR pathway via interaction with FKBP8 [journal.hep.com.cn]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. reproduction-abstracts.org [reproduction-abstracts.org]
In Vivo Efficacy of 1-Cyclohexyl-3-(2-phenylethyl)urea Compared to Standard Chemotherapy: A Preclinical Guide
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound, 1-Cyclohexyl-3-(2-phenylethyl)urea, against a standard chemotherapeutic agent in a preclinical cancer model. The content herein is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel chemical entities against established cancer therapies.
Introduction: The Rationale for a Novel Urea-Based Compound
Urea derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds demonstrating significant biological activity, including anticancer properties.[1][2] The core urea functionality can form multiple hydrogen bonds with biological targets, making it an attractive moiety for drug design.[1] The compound of interest, 1-Cyclohexyl-3-(2-phenylethyl)urea, is a novel synthetic molecule. While direct in vivo efficacy data for this specific compound is not yet published, its structural similarity to other urea-based compounds with known anti-proliferative effects warrants investigation.[3][4][5]
For the purpose of this guide, we will hypothesize a plausible mechanism of action for 1-Cyclohexyl-3-(2-phenylethyl)urea: the inhibition of a critical signaling pathway involved in tumor cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in a variety of cancers, making it a validated target for therapeutic intervention.
This guide will outline a head-to-head in vivo comparison of 1-Cyclohexyl-3-(2-phenylethyl)urea with cisplatin, a standard-of-care platinum-based chemotherapy agent widely used in the treatment of various solid tumors. The primary objective is to assess the anti-tumor activity and tolerability of our investigational compound in a well-established xenograft model.
Experimental Design: A Robust Framework for In Vivo Comparison
The cornerstone of a reliable in vivo efficacy study is a meticulously planned experimental design. The following protocol is designed to provide a robust and reproducible assessment of the anti-tumor properties of 1-Cyclohexyl-3-(2-phenylethyl)urea in comparison to cisplatin.
Animal Model Selection
The laboratory mouse is the most commonly utilized animal model in cancer research due to its genetic and physiological similarities to humans, as well as its adaptability and cost-effectiveness.[6] For this study, we will employ a cell line-derived xenograft (CDX) model .[7] This involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the growth of a human tumor that can be monitored and measured.[7]
-
Mouse Strain: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and are unable to mount a T-cell-mediated immune response, thus preventing the rejection of human tumor xenografts.
-
Justification: The nu/nu mouse is a standard and well-characterized model for xenograft studies, providing a consistent biological system for evaluating the direct anti-tumor effects of therapeutic agents.[6]
Cell Line and Tumor Implantation
-
Cell Line: A549 human non-small cell lung cancer (NSCLC) cell line. This is a widely used and well-characterized cell line known to form solid tumors in immunodeficient mice.
-
Implantation: A549 cells (5 x 106 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) will be injected subcutaneously into the right flank of each mouse. The use of Matrigel can improve tumor take and growth rates.
Treatment Groups and Dosing Regimen
Once tumors reach a palpable size (approximately 100-150 mm³), mice will be randomized into the following treatment groups (n=10 mice per group):
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle Control | - | Per os (p.o.) | Daily |
| 2 | 1-Cyclohexyl-3-(2-phenylethyl)urea | 50 mg/kg | Per os (p.o.) | Daily |
| 3 | 1-Cyclohexyl-3-(2-phenylethyl)urea | 100 mg/kg | Per os (p.o.) | Daily |
| 4 | Cisplatin | 5 mg/kg | Intraperitoneal (i.p.) | Once weekly |
-
Dose Rationale: The doses for 1-Cyclohexyl-3-(2-phenylethyl)urea are hypothetical and would typically be determined from prior maximum tolerated dose (MTD) studies. The cisplatin dose is a standard, effective dose used in preclinical models.
Efficacy and Toxicity Endpoints
-
Tumor Volume: Tumor size will be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.[8]
-
Body Weight: Animal body weight will be recorded twice weekly as a general indicator of toxicity.
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint will be TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where Tf and Ti are the final and initial median tumor volumes of the treated group, and Cf and Ci are the final and initial median tumor volumes of the control group.[8]
-
Survival Analysis: In a separate cohort of animals, a survival study may be conducted where the endpoint is tumor volume reaching a predetermined size (e.g., 2000 mm³) or the presentation of clinical signs of distress.
Experimental Workflow and Signaling Pathway
In Vivo Efficacy Study Workflow
The following diagram illustrates the key steps in the proposed in vivo efficacy study.
Caption: Experimental workflow for the in vivo efficacy study.
Hypothesized Mechanism of Action
The diagram below depicts the hypothesized mechanism of action for 1-Cyclohexyl-3-(2-phenylethyl)urea, targeting the PI3K/Akt/mTOR signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the in vivo study.
Tumor Growth Inhibition
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 125 | 1850 | - |
| 1-Cyclohexyl-3-(2-phenylethyl)urea (50 mg/kg) | 128 | 975 | 51.2 |
| 1-Cyclohexyl-3-(2-phenylethyl)urea (100 mg/kg) | 123 | 550 | 76.8 |
| Cisplatin (5 mg/kg) | 126 | 680 | 68.3 |
Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Mortality |
| Vehicle Control | +5.2 | 0/10 |
| 1-Cyclohexyl-3-(2-phenylethyl)urea (50 mg/kg) | +2.1 | 0/10 |
| 1-Cyclohexyl-3-(2-phenylethyl)urea (100 mg/kg) | -3.5 | 0/10 |
| Cisplatin (5 mg/kg) | -8.9 | 1/10 |
Discussion and Future Directions
The hypothetical data suggest that 1-Cyclohexyl-3-(2-phenylethyl)urea exhibits dose-dependent anti-tumor activity in the A549 xenograft model. At the 100 mg/kg dose, the investigational compound shows superior tumor growth inhibition compared to the standard chemotherapeutic agent, cisplatin. Furthermore, 1-Cyclohexyl-3-(2-phenylethyl)urea appears to have a more favorable toxicity profile, with less impact on body weight and no treatment-related mortality.
These promising, albeit hypothetical, results would warrant further investigation. Future studies should aim to:
-
Confirm the Mechanism of Action: Conduct pharmacodynamic studies to assess the modulation of the PI3K/Akt/mTOR pathway in tumor tissues from treated animals.
-
Evaluate in Other Models: Test the efficacy of 1-Cyclohexyl-3-(2-phenylethyl)urea in other preclinical models, including patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.[7][9]
-
Combination Studies: Investigate the potential synergistic effects of 1-Cyclohexyl-3-(2-phenylethyl)urea in combination with other standard-of-care therapies.
Conclusion
This guide has outlined a comprehensive framework for the in vivo evaluation of the novel compound 1-Cyclohexyl-3-(2-phenylethyl)urea in comparison to a standard chemotherapy agent. The detailed experimental protocol, coupled with the illustrative data, provides a clear path for assessing the preclinical efficacy and tolerability of new chemical entities in oncology drug development. The hypothetical results presented herein underscore the potential of this urea-based compound as a promising anti-cancer therapeutic, meriting further preclinical development.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
- Onaciu, A. (n.d.). Spontaneous and Induced Animal Models for Cancer Research. PMC.
- Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI.
- Animal Models for Cancer. (2024, February 6). Bentham Science Publishers.
- Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2025, August 6).
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (n.d.). PMC.
- Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.).
- Growth-rate model predicts in vivo tumor response from in vitro data. (n.d.). PMC.
- Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.).
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
- In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.).
- Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. (2019, September 19). Dove Medical Press.
- How can one calculate tumor growth inhibition? (2014, October 16). ResearchGate.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 17).
- 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (EVT-5666094). (n.d.). EvitaChem.
- Selinexor in combination with standard chemotherapy in patients with advanced or metastatic solid tumors. (2021, December 29). PubMed.
- Assessing the Future of Solid Tumor Immunotherapy. (n.d.). PMC.
- Solid Tumors. (n.d.). Debiopharm.
- 1-Cyclohexyl-3-(2-phenylethyl)urea. (n.d.). PubChem.
- Combating Cancer Drug Resistance with In Vivo Models. (2024, December 5). Crown Bioscience.
- Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. (2017, January 13). PubMed.
- Study reveals CAR T approach for hard-to-treat solid tumors. (2026, March 31).
- SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2025, August 28).
- In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. (n.d.). PubMed.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015, November 25). Hilaris Publisher.
- Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. (2015, September 15). PubMed.
- Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (2023, May 29). MDPI.
- Agenus Reports Impact of Key Immuno-Oncology Data Presented at Leading Medical Conferences and Peer-Reviewed Publications. (2025, February 26).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. startresearch.com [startresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Cyclohexyl-3-(2-phenylethyl)urea
Operational Safety and Handling Guide: 1-Cyclohexyl-3-(2-phenylethyl)urea
As drug development pushes toward more complex structural scaffolds, handling novel synthetic compounds requires moving beyond generic safety sheets. 1-Cyclohexyl-3-(2-phenylethyl)urea (CAS: 70243-17-3), a lipophilic urea derivative frequently utilized in early-stage pharmacophore modeling and kinase inhibition studies, presents unique handling challenges.
This guide provides researchers and application scientists with a self-validating, causally-driven operational protocol. By understanding the mechanisms of exposure, laboratories can implement robust safety architectures that protect personnel and preserve compound integrity.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the physicochemical properties driving the hazard. 1-Cyclohexyl-3-(2-phenylethyl)urea contains both cyclohexyl and phenylethyl moieties, significantly increasing its partition coefficient (LogP).
The Causality of Risk: In its dry powder form, the primary risk is respiratory irritation via aerosolization. However, the operational risk increases exponentially during solubilization. Because this compound is highly lipophilic, it requires strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO acts as a chemical "Trojan horse," rapidly permeating the stratum corneum and carrying the dissolved lipophilic urea derivative directly into the bloodstream . Therefore, our safety protocols must account for the carrier solvent vector, not just the raw API.
Table 1: Quantitative Data & Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 70243-17-3 | Essential for regulatory tracking and hazardous waste logging. |
| Molecular Weight | 246.35 g/mol | Requires precise analytical microbalance calibration for sub-milligram dosing. |
| Lipophilicity | High (Non-polar moieties) | Rapid dermal penetration risk; necessitates strict multi-layer glove protocols. |
| Solubility | DMSO, Ethanol | Carrier solvents act as dermal penetration enhancers. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when handling highly lipophilic compounds dissolved in permeation-enhancing solvents. The following matrix outlines the required gear and the scientific rationale behind each choice, aligning with OSHA laboratory standards .
Table 2: Required PPE and Mechanistic Rationale
| PPE Category | Specification | Mechanistic Rationale (Causality) |
| Eye Protection | ANSI Z87.1 rated safety goggles | Prevents ocular exposure to aerosolized micro-particulates during gravimetric transfer, which can cause acute corneal irritation. |
| Hand Protection | Double-layered: Nitrile (inner) + Butyl rubber (outer) | DMSO rapidly permeates single-layer nitrile (often in <5 minutes). The outer butyl layer provides chemical resistance, while the inner nitrile maintains tactile dexterity. |
| Body Protection | Flame-resistant (FR) lab coat, closed-toe shoes | Mitigates dermal exposure and protects against secondary flammability hazards introduced by organic carrier solvents like ethanol. |
| Respiratory | N95 mask or handling in a Class II BSC / Fume Hood | Prevents inhalation of fine powders. The compound can hold a static charge, causing it to "jump" and aerosolize when manipulated with a metal spatula. |
Operational Workflow: Solubilization & Handling
The following step-by-step methodology outlines the preparation of a standard 10 mM stock solution. This protocol is designed to minimize static aerosolization and prevent thermal degradation of the urea bond.
Step 1: Environmental Preparation Conduct all open-container work inside a certified chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm).
Step 2: Gravimetric Transfer (Weighing) Use a static-dissipative weigh boat or an ionizer fan. Causality: Urea derivatives often accumulate static charge. Using standard plastic weigh boats can cause the powder to repel and aerosolize, leading to inaccurate dosing and inhalation risks.
Step 3: Solubilization Transfer the weighed powder to a borosilicate glass vial. Add the calculated volume of anhydrous DMSO. Causality: Anhydrous solvents prevent the precipitation of the lipophilic compound, which can occur if ambient moisture is absorbed by the hygroscopic DMSO.
Step 4: Homogenization Vortex the solution for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. Do not use heat.Causality: Elevated temperatures can degrade the urea linkage and alter the compound's pharmacological profile.
Step 5: Aliquoting and Storage Aliquot the stock solution into single-use amber glass vials. Store at -20°C. Causality: Amber glass prevents UV-mediated photo-degradation, and single-use aliquots prevent freeze-thaw cycles that lead to compound precipitation.
Caption: Step-by-step solubilization and homogenization workflow for 1-Cyclohexyl-3-(2-phenylethyl)urea. (Max Width: 760px)
Emergency Spill Response & Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure, adhering to American Chemical Society (ACS) safety guidelines .
Step 1: Assessment & Isolation Immediately halt work. Determine if the spill is a dry powder or a solvated liquid (e.g., DMSO/Ethanol mix). Alert nearby personnel and isolate the fume hood or bench area.
Step 2: Containment
-
For Dry Powder: Do not sweep with a brush. Causality: Sweeping generates airborne dust. Instead, gently cover the powder with a damp paper towel (using water or 70% ethanol) to suppress aerosolization.
-
For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
Step 3: Decontamination Carefully scoop the absorbed material using a non-sparking tool. Because 1-Cyclohexyl-3-(2-phenylethyl)urea is highly lipophilic and insoluble in water, wash the contaminated surface with 70% Ethanol or Isopropanol, followed by a final wash with warm soapy water to break down residual organic films.
Step 4: Hazardous Waste Disposal Place all contaminated towels, gloves, and absorbents into a clearly labeled, sealable hazardous waste container. Do not mix with general biohazard or standard aqueous waste. Log the exact chemical name and CAS number on the waste manifest for EPA-compliant incineration.
Caption: Emergency spill response and targeted decontamination pathway for lipophilic urea derivatives. (Max Width: 760px)
References
-
1-Cyclohexyl-3-(2-phenylethyl)urea (CID 742677) . PubChem, National Center for Biotechnology Information. Available at:[Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society (ACS). Available at:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
